molecular formula C8H6F2O2 B1199359 3,4-Difluorophenylacetic acid CAS No. 658-93-5

3,4-Difluorophenylacetic acid

Cat. No.: B1199359
CAS No.: 658-93-5
M. Wt: 172.13 g/mol
InChI Key: YCAKYFIYUHHCKW-UHFFFAOYSA-N
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Description

The separation of five positional isomers from 3,4-difluorophenylacetic acid has been investigated using normal- and reversed-phase HPLC, capillary zone electrophoresis, gas chromatography and supercritical fluid chromatography.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)acetic acid
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InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKYFIYUHHCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215985
Record name 3,4-Difluorophenylacetic acid
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

658-93-5
Record name (3,4-Difluorophenyl)acetic acid
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Record name 3,4-Difluorophenylacetic acid
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Record name 3,4-Difluorophenylacetic acid
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Record name 3,4-difluorophenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorophenylacetic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenylacetic acid, a fluorinated aromatic carboxylic acid, is a pivotal building block in medicinal chemistry and organic synthesis. Its unique physicochemical properties, imparted by the difluoro substitution on the phenyl ring, make it a valuable intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role as a precursor to analogues of the selective COX-2 inhibitor, Celecoxib.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS Number: 658-93-5) exemplifies the utility of this approach, serving as a versatile precursor for a wide range of biologically active compounds. Its applications extend from the development of pharmaceuticals to agrochemicals and advanced materials. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the essential information required for its effective utilization.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its use in further synthetic transformations. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 658-93-5
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 46-50 °C
Appearance White to off-white solid
Purity (Typical) ≥97%
Boiling Point Not available
Density Not available
Solubility Soluble in most organic solvents

Experimental Protocols

Synthesis of this compound via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones. This protocol outlines a general procedure adaptable for the synthesis of this compound from 3',4'-difluoroacetophenone.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis 3',4'-Difluoroacetophenone 3',4'-Difluoroacetophenone Reaction Mixture 1 3',4'-Difluoroacetophenone->Reaction Mixture 1 Sulfur Sulfur Sulfur->Reaction Mixture 1 Morpholine Morpholine Morpholine->Reaction Mixture 1 Thioamide Intermediate Thioamide Intermediate Thioamide Intermediate_ref Thioamide Intermediate Reaction Mixture 1->Thioamide Intermediate Heat Reaction Mixture 2 Thioamide Intermediate_ref->Reaction Mixture 2 Aqueous Acid/Base Aqueous Acid/Base Aqueous Acid/Base->Reaction Mixture 2 This compound This compound Reaction Mixture 2->this compound Heat

A high-level overview of the Willgerodt-Kindler synthesis route.

Methodology:

  • Thioamide Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The resulting product is the thiomorpholide intermediate.

  • Hydrolysis to Carboxylic Acid:

    • To the crude thiomorpholide intermediate, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).

    • Heat the mixture to reflux (approximately 100 °C) for 8-10 hours to facilitate hydrolysis.

    • After cooling, dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Application in the Synthesis of a Celecoxib Analogue

This compound can be used as a starting material to synthesize analogues of the selective COX-2 inhibitor, Celecoxib. The following is a generalized protocol for the synthesis of a pyrazole-based sulfonamide, a core structure of Celecoxib analogues.

Workflow for the Synthesis of a Celecoxib Analogue

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Cyclization 3,4-Difluoroacetophenone 3,4-Difluoroacetophenone Reaction 1 3,4-Difluoroacetophenone->Reaction 1 Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Reaction 1 Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reaction 1 Difluorinated Diketone Difluorinated Diketone Difluorinated Diketone_ref Difluorinated Diketone Reaction 1->Difluorinated Diketone Claisen Condensation Reaction 2 Difluorinated Diketone_ref->Reaction 2 4-Sulfamoylphenylhydrazine HCl 4-Sulfamoylphenylhydrazine HCl 4-Sulfamoylphenylhydrazine HCl->Reaction 2 Celecoxib Analogue Celecoxib Analogue Reaction 2->Celecoxib Analogue Condensation

Synthetic pathway to a difluorinated Celecoxib analogue.

Methodology:

  • Synthesis of 1-(3,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 eq) in an anhydrous solvent such as toluene.

    • To this solution, add 3',4'-difluoroacetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) dropwise at a controlled temperature (e.g., 20-25 °C).

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

    • Quench the reaction by the addition of dilute hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone intermediate.

  • Synthesis of the Celecoxib Analogue:

    • Dissolve the crude 1-(3,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol.

    • Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

    • Heat the mixture to reflux for several hours.

    • Upon completion of the reaction, cool the mixture to room temperature, which should induce crystallization of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the 3,4-difluorophenyl analogue of Celecoxib.

Role in Drug Development: Inhibition of the COX-2 Pathway

Analogues of Celecoxib derived from this compound are designed to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[1][2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

COX-2 Signaling Pathway and Inhibition by Celecoxib Analogues

G Arachidonic Acid Arachidonic Acid COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2->Prostaglandins (PGE2, PGI2) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2)->Inflammation & Pain Celecoxib Analogue Celecoxib Analogue Celecoxib Analogue->COX-2 (Inducible) Inhibition

Mechanism of action of Celecoxib analogues in the arachidonic acid cascade.

The diagram illustrates how inflammatory stimuli lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. Celecoxib and its analogues act by specifically binding to and inhibiting the active site of the COX-2 enzyme, thereby blocking the production of these inflammatory mediators.[3][4]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its synthesis is achievable through established organic reactions, and its unique properties make it an attractive starting material for the development of novel drugs. The application of this compound in the synthesis of selective COX-2 inhibitors highlights its importance in the ongoing quest for more effective and safer anti-inflammatory and analgesic agents. The technical information and protocols provided in this guide are intended to facilitate the work of researchers and professionals in leveraging the potential of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol [2]
Melting Point 48 - 52 °C[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available
Flash Point 113 °C (closed cup)
CAS Number 658-93-5[2]

Experimental Protocols

For properties where experimental data is not available, the following detailed protocols can be employed for their determination.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 3,4-Difluorophenylacetic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity (e.g., 5-10 mL) of molten this compound is placed in a distillation flask. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This temperature corresponds to the equilibrium between the liquid and vapor phases.

Determination of Density

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again.

  • Mass of Pycnometer with Sample and Liquid: A liquid in which the sample is insoluble (e.g., a non-polar solvent) is added to the pycnometer to fill it completely. The pycnometer is then weighed.

  • Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid and weighed.

  • Calculation: The volume of the sample can be calculated from the weights obtained, and subsequently, the density can be determined.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration. The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the physical properties of chemical compounds.[3][4][5] These models use the molecular structure of a compound to predict its properties based on established relationships between structure and property for a large dataset of known compounds. While predictions can provide valuable estimates, they should ideally be confirmed by experimental validation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B Characterize C Boiling Point Determination (Distillation Method) A->C Characterize D Density Determination (Pycnometer Method) A->D Characterize E Solubility Determination (Shake-Flask Method) A->E Characterize F pKa Determination (Potentiometric Titration) A->F Characterize G Data Analysis and Reporting B->G Collect Data C->G Collect Data D->G Collect Data E->G Collect Data F->G Collect Data

Caption: General workflow for the physical property determination of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. The provided experimental protocols offer a clear path for determining the unlisted physical properties, which are crucial for its application in drug development and other scientific research.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,4-difluorophenylacetic acid, a key building block in the development of pharmaceuticals and other advanced materials. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document outlines detailed experimental protocols for various synthetic routes, presents quantitative data for comparison, and includes workflow diagrams to illustrate the logical progression of each pathway.

Core Synthesis Pathways

Several viable synthetic routes have been established for the preparation of this compound. The selection of a specific pathway often depends on factors such as the availability of starting materials, scalability, cost, and desired purity of the final product. The most prominent methods include:

  • Hydrolysis of 3,4-Difluorophenylacetonitrile: A direct and often high-yielding one-step process.

  • Grignard Reaction of 3,4-Difluorobenzyl Chloride: A classic carbon-carbon bond-forming reaction utilizing carbon dioxide.

  • Palladium-Catalyzed Suzuki Coupling: A versatile two-step method involving the coupling of a boronic acid with an acetate synthon, followed by hydrolysis.

  • Willgerodt-Kindler Reaction: A multi-step pathway starting from the corresponding acetophenone, proceeding through a thioamide intermediate.

The following sections provide detailed experimental protocols and comparative data for these key synthetic strategies.

Data Presentation: Comparison of Synthesis Pathways

The table below summarizes the quantitative data for the different synthesis routes to this compound, allowing for a clear comparison of their key features.

FeatureHydrolysis of 3,4-DifluorophenylacetonitrileGrignard Reaction of 3,4-Difluorobenzyl ChloridePalladium-Catalyzed Suzuki CouplingWillgerodt-Kindler Reaction
Starting Material 3,4-Difluorophenylacetonitrile3,4-Difluorobenzyl Chloride3,4-Difluorophenylboronic Acid3,4-Difluoroacetophenone
Key Reagents Sulfuric Acid or Sodium HydroxideMagnesium, Carbon Dioxide (Dry Ice)Palladium(II) Acetate, Potassium CarbonateSulfur, Morpholine, Sodium Hydroxide
Number of Steps 1222
Typical Overall Yield 85-95%60-75%60-80%50-60%
Reaction Conditions High temperature, strong acid or baseAnhydrous conditions, cryogenic temperatures for CO2 additionInert atmosphere, moderate temperatureHigh temperature
Advantages High yield, simple procedure, inexpensive reagentsReadily available starting materialHigh functional group tolerance, modularUtilizes a common ketone starting material
Disadvantages Harsh reaction conditionsMoisture sensitive, requires handling of Grignard reagentExpensive catalyst, requires anhydrous conditionsUse of noxious reagents, moderate yield

Experimental Protocols & Signaling Pathways

This section provides detailed methodologies for the key experiments and includes diagrams generated using Graphviz (DOT language) to visualize the experimental workflows.

Hydrolysis of 3,4-Difluorophenylacetonitrile

This method is a straightforward and efficient route to this compound. The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-difluorophenylacetonitrile (1.0 eq).

  • Acid Addition: Slowly add a 50% (v/v) aqueous solution of sulfuric acid (10 eq).

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

G Hydrolysis of 3,4-Difluorophenylacetonitrile start 3,4-Difluorophenylacetonitrile process1 Add 50% H2SO4 start->process1 process2 Reflux (120-140 °C, 4-6h) process1->process2 process3 Quench on ice process2->process3 process4 Filter and wash process3->process4 process5 Recrystallize process4->process5 end This compound process5->end G Grignard Reaction Pathway cluster_0 Grignard Reagent Formation cluster_1 Carboxylation and Work-up start 3,4-Difluorobenzyl Chloride process1 React with Mg in anhydrous ether/THF start->process1 intermediate1 3,4-Difluorobenzylmagnesium Chloride process1->intermediate1 process2 React with CO2 (dry ice) intermediate1->process2 intermediate2 Magnesium Carboxylate Salt process2->intermediate2 process3 Acidify with HCl intermediate2->process3 end This compound process3->end G Suzuki Coupling Pathway cluster_0 Suzuki Coupling cluster_1 Ester Hydrolysis start 3,4-Difluorophenylboronic Acid process1 Couple at 60 °C start->process1 reagent1 Ethyl Bromoacetate reagent1->process1 catalyst Pd(OAc)2, K2CO3, THF catalyst->process1 intermediate1 Ethyl 2-(3,4-difluorophenyl)acetate process1->intermediate1 process2 Reflux intermediate1->process2 reagent2 NaOH, Ethanol/H2O reagent2->process2 process3 Acidify with HCl process2->process3 end This compound process3->end G Willgerodt-Kindler Reaction Pathway cluster_0 Thioamide Formation cluster_1 Hydrolysis start 3,4-Difluoroacetophenone process1 Reflux (130-140 °C) start->process1 reagents1 Sulfur, Morpholine reagents1->process1 intermediate1 Thioamide Intermediate process1->intermediate1 process2 Hydrolyze intermediate1->process2 reagents2 NaOH (aq), Reflux reagents2->process2 process3 Acidify with HCl process2->process3 end This compound process3->end

A Technical Guide to the Synthesis of 3,4-Difluorophenylacetic Acid: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenylacetic acid is a critical building block in medicinal chemistry and materials science, primarily due to the unique properties imparted by the fluorine atoms on the phenyl ring. These properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other advanced materials.[1] This technical guide provides an in-depth overview of the common starting materials and synthetic routes for the preparation of this compound, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacological properties. This compound serves as a key scaffold in the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[1] Its derivatives are also utilized in agrochemicals and materials science.[1] The selection of an appropriate synthetic route to this compound is often dictated by factors such as the availability of starting materials, scalability, cost, and desired purity. This document outlines several prevalent synthetic pathways, offering a comparative analysis to aid researchers in their synthetic planning.

Synthetic Pathways and Starting Materials

Several viable synthetic routes to this compound have been established, each originating from different commercially available starting materials. The most common strategies involve the hydrolysis of a nitrile intermediate, the oxidation of a corresponding aldehyde or toluene derivative, or cross-coupling reactions.

Hydrolysis of 3,4-Difluorobenzyl Cyanide

The hydrolysis of 3,4-difluorobenzyl cyanide is a direct and high-yielding method for the preparation of this compound. This approach is often favored for its simplicity and the use of relatively inexpensive reagents.[1] The hydrolysis can be performed under either acidic or basic conditions.

Starting Material: 3,4-Difluorobenzyl Cyanide

Key Reagents: Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH).[1]

Table 1: Comparison of Hydrolysis Conditions for 3,4-Difluorobenzyl Cyanide

ConditionReagentsTypical YieldAdvantagesDisadvantages
AcidicH₂SO₄, H₂O85-95%[1]High yield, simple procedure[1]Harsh reaction conditions[1]
BasicNaOH, H₂O85-95%[1]High yield, simple procedure[1]Harsh reaction conditions[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3,4-Difluorobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared. For instance, 1150 mL of water and 840 mL of commercial sulfuric acid can be used for a 6-mole scale reaction of a similar substrate, benzyl cyanide.[2]

  • Addition of Reactant: 3,4-Difluorobenzyl cyanide is added to the acidic solution.

  • Reaction: The mixture is heated to reflux and stirred for approximately 3 hours.[2] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Work-up: After completion, the reaction mixture is cooled and poured into cold water. The precipitated this compound is then collected by filtration.

  • Purification: The crude product is washed with hot water and can be further purified by recrystallization or distillation under reduced pressure to yield the pure acid.[2]

G cluster_hydrolysis Hydrolysis of 3,4-Difluorobenzyl Cyanide 3,4-Difluorobenzyl Cyanide 3,4-Difluorobenzyl Cyanide H2SO4 / H2O or NaOH / H2O H2SO4 / H2O or NaOH / H2O 3,4-Difluorobenzyl Cyanide->H2SO4 / H2O or NaOH / H2O Reflux This compound This compound H2SO4 / H2O or NaOH / H2O->this compound

Caption: Workflow for the hydrolysis of 3,4-difluorobenzyl cyanide.

Synthesis from 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde is a versatile intermediate that can be converted to this compound through various multi-step sequences. A common approach involves the conversion of the aldehyde to the corresponding benzyl cyanide, followed by hydrolysis as described above.

Starting Material: 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde can be synthesized from several precursors, including 1,2-difluorobenzene and 3,4-difluorobromobenzene.

  • From 1,2-Difluorobenzene (o-difluorobenzene): This method involves a formylation reaction.

    Experimental Protocol: Synthesis of 3,4-Difluorobenzaldehyde from 1,2-Difluorobenzene [3]

    • Reaction Setup: To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add 1,2-difluorobenzene (0.5 mol).

    • Addition of Reagent: Dichloromethyl methyl ether (0.75 mol) is added dropwise, leading to vigorous HCl evolution and a color change to orange-red.

    • Reaction: The mixture is stirred at room temperature for 15 minutes after the addition is complete.

    • Work-up: The liquid phase is decanted into ice and water. The organic layer is washed with a saturated potassium carbonate solution until neutral.

    • Purification: The organic layer is dried over MgSO₄ and distilled to give 3,4-difluorobenzaldehyde.

  • From 3,4-Difluorobromobenzene: This route utilizes a Grignard reaction followed by formylation.

    Experimental Protocol: Synthesis of 3,4-Difluorobenzaldehyde from 3,4-Difluorobromobenzene [4]

    • Grignard Reagent Formation: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in an appropriate ether solvent like tetrahydrofuran (THF). A Grignard exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride can also be employed to facilitate the reaction at lower temperatures.[4]

    • Formylation: The prepared Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).

    • Work-up: The reaction is quenched with water, followed by acidification. The product is then extracted and purified by distillation under reduced pressure.

G cluster_aldehyde_synthesis Synthesis of 3,4-Difluorobenzaldehyde 1,2-Difluorobenzene 1,2-Difluorobenzene AlCl3, Dichloromethyl methyl ether AlCl3, Dichloromethyl methyl ether 1,2-Difluorobenzene->AlCl3, Dichloromethyl methyl ether Formylation 3,4-Difluorobromobenzene 3,4-Difluorobromobenzene Mg, THF then DMF Mg, THF then DMF 3,4-Difluorobromobenzene->Mg, THF then DMF Grignard Reaction 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde AlCl3, Dichloromethyl methyl ether->3,4-Difluorobenzaldehyde Mg, THF then DMF->3,4-Difluorobenzaldehyde

Caption: Synthetic routes to 3,4-difluorobenzaldehyde.

Palladium-Catalyzed Suzuki Coupling

For a more modular approach, a palladium-catalyzed Suzuki coupling can be employed. This method involves the cross-coupling of a difluorinated aryl component with a two-carbon acetic acid synthon.[1]

Starting Materials: 3,4-Difluorophenylboronic acid and Ethyl bromoacetate.

Key Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a phosphine ligand.[1]

Table 2: Suzuki Coupling for this compound Synthesis

Starting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
3,4-Difluorophenylboronic acid, Ethyl bromoacetatePalladium catalyst, Base, Phosphine ligand60-80% (overall)[1]High functional group tolerance, modular[1]Expensive catalyst, requires anhydrous conditions[1]

Experimental Protocol: Suzuki Coupling and Subsequent Hydrolysis

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 3,4-difluorophenylboronic acid, a palladium catalyst, a phosphine ligand, and a base.

  • Addition of Reagents: A suitable solvent (e.g., toluene, dioxane) and ethyl bromoacetate are added.

  • Coupling Reaction: The mixture is heated under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or GC).

  • Work-up of Ester: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude ethyl 3,4-difluorophenylacetate is purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

G cluster_suzuki Suzuki Coupling Pathway 3,4-Difluorophenylboronic acid 3,4-Difluorophenylboronic acid Pd Catalyst, Base Pd Catalyst, Base 3,4-Difluorophenylboronic acid->Pd Catalyst, Base Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Pd Catalyst, Base Coupling Ethyl 3,4-difluorophenylacetate Ethyl 3,4-difluorophenylacetate Pd Catalyst, Base->Ethyl 3,4-difluorophenylacetate Hydrolysis Hydrolysis Ethyl 3,4-difluorophenylacetate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Suzuki coupling route to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the choice of route depending on the specific requirements of the researcher, including scale, cost, and available starting materials. The hydrolysis of 3,4-difluorobenzyl cyanide offers a straightforward and high-yielding approach. Alternatively, syntheses starting from 3,4-difluorobenzaldehyde or employing a Suzuki coupling provide greater flexibility and modularity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of 3,4-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorophenylacetic acid (CAS No. 658-93-5), a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon in the development of novel bioactive molecules and advanced materials. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide presents a summary of its key spectral features.

Spectroscopic Data

The following sections provide a detailed summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10-12Singlet (broad)-COOH
~7.0-7.3Multiplet-Aromatic CH
~3.6Singlet-CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~176C=O
~150 (d, J ≈ 245 Hz)C-F
~149 (d, J ≈ 245 Hz)C-F
~133 (dd)Aromatic C
~124 (dd)Aromatic CH
~117 (d)Aromatic CH
~116 (d)Aromatic CH
~40CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500, ~1450Medium-StrongC=C stretch (Aromatic ring)
~1200-1300StrongC-O stretch
~1100-1200StrongC-F stretch
~900-675Medium-StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
172Moderate[M]⁺ (Molecular Ion)
127High[M - COOH]⁺
99Moderate[M - COOH - C₂H₂]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

An ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrum can be obtained by placing a small amount of the solid this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight and Formula Confirmation MS->Molecular_Weight Final_Structure Confirmed Structure of This compound Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

A general workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data for this compound. The presented NMR, IR, and MS information serves as a critical reference for researchers working with this compound, facilitating its identification, quality control, and further application in scientific research and development.

The Biological Frontier of 3,4-Difluorophenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the myriad of fluorinated scaffolds, 3,4-difluorophenylacetic acid and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer potential.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly hydrazone derivatives, have demonstrated significant antimicrobial properties. These compounds have been synthesized and evaluated against a range of bacterial strains, exhibiting potent inhibitory effects.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values for a series of 3,4-difluorophenyl-substituted hydrazone derivatives against various bacterial strains.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
6a Phenyl hydrazoneStaphylococcus aureus25[1]
6a Phenyl hydrazoneMRSA25[1]
6a Phenyl hydrazoneBacillus subtilis25[1]
6a Phenyl hydrazoneAcinetobacter baumannii6.25[1]
6b ortho-Fluoro phenyl hydrazoneStaphylococcus aureus12.5[1]
6b ortho-Fluoro phenyl hydrazoneMRSA12.5[1]
6b ortho-Fluoro phenyl hydrazoneBacillus subtilis12.5[1]
6c meta-Fluoro phenyl hydrazoneStaphylococcus aureus12.5[1]
6c meta-Fluoro phenyl hydrazoneMRSA12.5[1]
6c meta-Fluoro phenyl hydrazoneBacillus subtilis12.5[1]
5h Bischloro derivativeGram-positive bacteria0.78[1][2]
5i Bromo substituted hydrazoneAcinetobacter baumannii1.56[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[3]

  • Inoculum Preparation:

    • From a pure culture, select 4-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end End: Report MIC Value

Antimicrobial Susceptibility Testing Workflow

Anti-Inflammatory Activity of this compound Derivatives

The this compound scaffold is a key intermediate in the synthesis of anti-inflammatory and analgesic compounds.[5] Derivatives have been shown to modulate key inflammatory pathways.

Potential Mechanism of Action: NF-κB Signaling Pathway

A primary target for many anti-inflammatory agents is the Nuclear Factor-kappa B (NF-κB) signaling pathway. This transcription factor regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation p_ikb_nfkb P-IκB-NF-κB ikb_nfkb->p_ikb_nfkb ubiquitination Ubiquitination p_ikb_nfkb->ubiquitination proteasome Proteasome ubiquitination->proteasome IκB Degradation nfkb NF-κB (p50/p65) (Active) proteasome->nfkb NF-κB Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binding transcription Transcription dna->transcription pro_inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) transcription->pro_inflammatory_genes

NF-κB Signaling Pathway
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[6]

  • Reaction Mixture Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • In separate tubes, mix 0.5 mL of various concentrations of the test compound (e.g., 10-500 µg/mL) with 0.5 mL of the 1% BSA solution.

    • A control group consists of 0.5 mL of distilled water and 0.5 mL of the 1% BSA solution.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • Absorbance Measurement:

    • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anticancer Activity of this compound Derivatives

Recent research has explored the potential of this compound derivatives as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for selected fluorophenylacetamide derivatives.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[7]
2c 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[7]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., PC3, MCF-7) in an appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Treat the cells with the various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Reading:

    • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end End: Report IC50 Value

In Vitro Cytotoxicity Assay Workflow

References

The Versatile Building Block: A Technical Guide to 3,4-Difluorophenylacetic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetic acid is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of biologically active molecules.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 658-93-5[3]
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 48-52 °C[3]
Purity ≥97% (GC)[3]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Chemical shifts are reported in ppm relative to an internal standard.
¹³C NMR Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry Data corresponds to the molecular ion peak.

Note: Specific peak assignments and coupling constants for NMR spectra can vary slightly depending on the solvent and instrument used. The data presented here is representative.

Synthesis of this compound

There are several established synthetic routes to this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two common methods are detailed below.

Synthesis Workflow

G cluster_0 Route 1: Hydrolysis of Benzyl Cyanide cluster_1 Route 2: Suzuki Coupling & Hydrolysis 3,4-Difluorobenzyl cyanide 3,4-Difluorobenzyl cyanide Hydrolysis Hydrolysis 3,4-Difluorobenzyl cyanide->Hydrolysis H₂SO₄ or NaOH 3,4-Difluorophenylacetic acid_1 This compound Hydrolysis->3,4-Difluorophenylacetic acid_1 3,4-Difluorophenylboronic acid 3,4-Difluorophenylboronic acid Suzuki Coupling Suzuki Coupling 3,4-Difluorophenylboronic acid->Suzuki Coupling Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Suzuki Coupling Pd catalyst, Base Intermediate Ester Intermediate Ester Suzuki Coupling->Intermediate Ester Hydrolysis_2 Hydrolysis Intermediate Ester->Hydrolysis_2 3,4-Difluorophenylacetic acid_2 This compound Hydrolysis_2->3,4-Difluorophenylacetic acid_2

Caption: Synthetic routes to this compound.
Experimental Protocols

Protocol 1: Hydrolysis of 3,4-Difluorobenzyl Cyanide

This method is a high-yielding and straightforward approach.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluorobenzyl cyanide (1.0 eq).

  • Hydrolysis: Add a 50% aqueous solution of sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.

  • Typical Yield: 85-95%.[2]

Protocol 2: Suzuki Coupling followed by Hydrolysis

This two-step method offers modularity and good functional group tolerance.[2]

  • Suzuki Coupling:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent such as toluene or dioxane.

    • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

    • After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 3,4-difluorophenylacetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

    • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • Typical Overall Yield: 60-80%.[2]

Applications in Drug Development

The this compound scaffold is a prominent feature in many compounds developed as anti-inflammatory and analgesic agents.[1][2] The fluorine substituents can enhance the binding affinity of these molecules to their biological targets and improve their metabolic stability.

Mechanism of Action: COX Inhibition

A primary mechanism through which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] Derivatives of this compound have been investigated as selective COX-2 inhibitors, which is a desirable characteristic to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Stomach lining protection, platelet aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation, Pain, Fever DFPAA Derivatives 3,4-Difluorophenylacetic Acid Derivatives DFPAA Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by DFPAA derivatives.

Derivatization of this compound

The carboxylic acid moiety of this compound is readily derivatized to form esters and amides, allowing for the generation of diverse chemical libraries for drug screening and other applications.

Derivatization Workflow

G This compound This compound Esterification Esterification This compound->Esterification Alcohol, Acid catalyst Amidation Amidation This compound->Amidation Amine, Coupling agent Ester Derivative Ester Derivative Esterification->Ester Derivative Amide Derivative Amide Derivative Amidation->Amide Derivative

Caption: Common derivatization reactions of this compound.
Experimental Protocols for Derivatization

Protocol 3: Fischer Esterification with Methanol

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heating: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Workup: After cooling, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 4: Amide Coupling with Aniline

  • Reaction Setup: In a suitable aprotic solvent such as DMF or DCM, dissolve this compound (1.0 eq), aniline (1.1 eq), and a coupling agent (e.g., HBTU or EDC, 1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 6-18 hours.

  • Workup: Upon completion, dilute the reaction with an organic solvent and wash with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its unique properties, conferred by the difluoro-substitution, make it an attractive scaffold for the development of novel pharmaceuticals, particularly in the area of anti-inflammatory and analgesic agents. The straightforward methods for its synthesis and derivatization further enhance its utility for researchers and scientists in both academic and industrial settings.

References

The Pivotal Role of Fluorinated Phenylacetic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylacetic acid scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking new therapeutic potential and refining the properties of existing drug candidates. This in-depth technical guide explores the diverse applications of fluorinated phenylacetic acids, detailing their synthesis, biological activities, and mechanisms of action across various disease areas. From potent anticancer agents to novel treatments for neurodegenerative disorders and infectious diseases, these versatile molecules continue to drive innovation in drug discovery.

Core Applications and Biological Activities

Fluorinated phenylacetic acids and their derivatives have demonstrated significant therapeutic promise in several key areas of medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4]

Anticancer Activity

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been identified as potent anticancer agents.[1] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.[1][5] The presence and position of other substituents on the phenyl rings play a crucial role in modulating their anticancer efficacy.

Anti-HIV Activity: CCR5 Antagonists

4-Fluorophenylacetic acid serves as a critical building block in the synthesis of antagonists for the human C-C chemokine receptor type 5 (CCR5).[2] CCR5 is a key co-receptor for HIV-1 entry into host cells, and its inhibition represents a significant strategy in anti-HIV therapy. The fluorinated phenylacetic acid moiety is integral to the structure of potent and selective CCR5 antagonists.

Neurodegenerative Diseases: Alzheimer's Disease

Fluorinated compounds, including derivatives of phenylacetic acid, are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's.[3] A primary mechanism of action is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.[3][6] The hydrophobic nature of the fluorine atom can enhance the interaction with the hydrophobic regions of the Aβ peptide, thereby interfering with its aggregation into neurotoxic fibrils.

Anti-inflammatory and Analgesic Properties

Fluorinated phenylacetic acids are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7][8] This inhibition leads to the alleviation of inflammation and pain.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected fluorinated phenylacetic acid derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][9][10]

CompoundCell LineIC50 (μM)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)> 100
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)> 100
2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)> 100
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)> 100
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)> 100
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98

Table 2: Activity of CCR5 Antagonists [11][12][13][14]

Compound/AntagonistAssay TypeTarget/Cell LineIC50 (nM)
Spiro-piperidine derivative 1bCCR5 Antagonist Activity-10
Piperidine-4-carboxamide derivative 19CCR5 Inhibition (Calcium mobilization)-25.73
Piperidine-4-carboxamide derivative 19Anti-HIV Activity-73.01
GSK 163929Anti-HIV-1 ActivityHOS cells4.26
GSK 163929Anti-HIV-1 ActivityPBL cells3.47

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of fluorinated phenylacetic acid research.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1][4]

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Appropriate aniline derivative

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate aniline derivative to the reaction mixture.

  • Continue stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, evaporate the acetonitrile under reduced pressure.

  • Add a mixture of water and ethyl acetate to the residue.

  • Separate the ethyl acetate layer and wash it twice with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Evaluation (MTT Assay)[5][16][17]

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (fluorinated phenylacetamide derivatives) dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the cells for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Amyloid-β Aggregation Inhibition Assay[11][18][19]

Materials:

  • Synthetic amyloid-beta (Aβ) peptide (e.g., Aβ1-42)

  • Fluorescent dye such as Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds (fluorinated phenylacetic acid derivatives)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in buffer to the desired concentration.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well black plate, mix the Aβ peptide solution with the test compound solutions. Include a control with Aβ peptide and buffer only.

  • Add Thioflavin T solution to each well.

  • Incubate the plate at 37°C with continuous or intermittent shaking.

  • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.

  • An increase in fluorescence indicates Aβ aggregation. The inhibitory effect of the test compounds is determined by the reduction in fluorescence intensity compared to the control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the applications of fluorinated phenylacetic acids.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification FPAA 4-Fluorophenylacetic Acid Mixing Mixing in Acetonitrile FPAA->Mixing Aniline Aniline Derivative Aniline->Mixing Reagents EDC, HOBt Reagents->Mixing Stirring Stirring (24h) Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Drying Drying & Filtration Extraction->Drying Purification Purification Drying->Purification Product 2-(4-Fluorophenyl)-N- phenylacetamide Derivative Purification->Product

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

cox_inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation FPAA_NSAID Fluorinated Phenylacetic Acid (NSAID) FPAA_NSAID->COX_Enzyme Inhibition

Caption: Mechanism of action of fluorinated phenylacetic acid-based NSAIDs via COX inhibition.

amyloid_inhibition Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Neurotoxicity Neurotoxicity & Alzheimer's Disease Oligomers->Neurotoxicity Fibrils->Neurotoxicity FPAA_Inhibitor Fluorinated Phenylacetic Acid Derivative FPAA_Inhibitor->Abeta_Monomer Inhibition of Aggregation

Caption: Inhibition of amyloid-beta aggregation by fluorinated phenylacetic acid derivatives.

apoptosis_pathway FPAA_Derivative Fluorinated Phenylacetamide Derivative Cancer_Cell Cancer Cell FPAA_Derivative->Cancer_Cell Apoptotic_Signal Initiation of Apoptotic Signal Cancer_Cell->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

The Strategic Role of 3,4-Difluorophenylacetic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluorophenylacetic acid is a key fluorinated building block in the design and synthesis of novel agrochemicals. The incorporation of the 3,4-difluorophenyl moiety into molecules can significantly enhance their metabolic stability, binding affinity to target enzymes, and overall biological efficacy. This technical guide explores the role of this compound in the synthesis of next-generation herbicides, fungicides, and insecticides. It provides an in-depth look at synthetic pathways, experimental protocols, and the critical impact of fluorine substitution on the physicochemical and biological properties of agrochemical candidates. While direct synthesis of commercialized agrochemicals from this compound is not widely documented in publicly available literature, its use as a key intermediate and structural motif is of significant interest in agrochemical research.

Introduction

The global demand for increased agricultural productivity necessitates the development of more effective and environmentally benign crop protection agents. Fluorinated organic compounds have emerged as a cornerstone in the design of modern agrochemicals, with the strategic incorporation of fluorine atoms often leading to enhanced potency and selectivity.[1][2] this compound, a readily available difluorinated aromatic carboxylic acid, serves as a versatile precursor for a variety of biologically active molecules. Its unique electronic properties and potential for diverse chemical transformations make it an attractive starting point for the synthesis of novel herbicides, fungicides, and insecticides. This guide will delve into the synthetic utility of this compound in the context of agrochemical development.

The Importance of the 3,4-Difluorophenyl Moiety in Agrochemicals

The presence of two fluorine atoms on the phenyl ring in the 3 and 4 positions imparts several desirable characteristics to agrochemical molecules:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes in plants, insects, and soil microbes. This leads to increased persistence and prolonged efficacy of the agrochemical.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects, leading to better uptake and bioavailability.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule. This can lead to stronger binding interactions with target enzymes or receptors.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to its biological target.

Synthetic Pathways and Methodologies

While specific commercial agrochemicals directly synthesized from this compound are not prominently featured in the literature, its derivatives are explored in patent literature for herbicidal applications. The following sections outline a representative synthetic approach to a hypothetical herbicidal compound derived from this compound, illustrating its utility as a core building block.

Hypothetical Synthesis of a Novel Herbicide

This section details a plausible multi-step synthesis of a hypothetical α-(3,4-difluorophenyl)propionamide herbicide, a class of compounds known for its herbicidal activity.

Diagram of the Synthetic Pathway:

G A This compound B 3,4-Difluorophenylacetyl chloride A->B SOCl₂ C Ethyl 2-(3,4-difluorophenyl)acetate B->C Ethanol, Pyridine D Ethyl 2-(3,4-difluorophenyl)propanoate C->D 1. LDA, THF 2. CH₃I E 2-(3,4-Difluorophenyl)propanoic acid D->E 1. NaOH, H₂O/EtOH 2. H₃O⁺ F 2-(3,4-Difluorophenyl)propanoyl chloride E->F Oxalyl chloride, DMF (cat.) G N-alkyl-2-(3,4-difluorophenyl)propanamide (Hypothetical Herbicide) F->G R-NH₂, Et₃N

Caption: Synthetic workflow for a hypothetical propionamide herbicide.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluorophenylacetyl chloride

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetate

The crude 3,4-difluorophenylacetyl chloride from the previous step is dissolved in anhydrous DCM (10 vol). The solution is cooled to 0 °C, and pyridine (1.1 eq) is added, followed by the dropwise addition of anhydrous ethanol (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Step 3: Synthesis of Ethyl 2-(3,4-difluorophenyl)propanoate

A solution of ethyl 2-(3,4-difluorophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) is cooled to -78 °C under a nitrogen atmosphere. Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Methyl iodide (1.2 eq) is then added, and the reaction is slowly warmed to room temperature and stirred for 16 hours. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Step 4: Synthesis of 2-(3,4-Difluorophenyl)propanoic acid

To a solution of ethyl 2-(3,4-difluorophenyl)propanoate (1.0 eq) in a mixture of ethanol and water (3:1, 10 vol), sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 1 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated to give the carboxylic acid.

Step 5: Synthesis of N-alkyl-2-(3,4-difluorophenyl)propanamide (Hypothetical Herbicide)

To a solution of 2-(3,4-difluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM (10 vol) is added oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed in vacuo. The resulting crude acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of the desired alkylamine (R-NH₂, 1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.

Quantitative Data Presentation

The efficacy of a newly synthesized agrochemical is determined through a series of bioassays. The following tables provide a template for the presentation of such data, using hypothetical values for our example compound.

Table 1: Herbicidal Activity of N-alkyl-2-(3,4-difluorophenyl)propanamide Derivatives

Compound IDR GroupGR₅₀ (g/ha) - Avena fatua (Wild Oat)GR₅₀ (g/ha) - Setaria viridis (Green Foxtail)
Hypothetical-1 -CH₃150200
Hypothetical-2 -CH₂CH₃120180
Hypothetical-3 -CH(CH₃)₂80110
Commercial Standard -5075

GR₅₀: The concentration of herbicide that causes a 50% reduction in plant growth.

Table 2: Fungicidal Activity of Hypothetical Fungicide Derived from this compound

Compound IDTarget FungusEC₅₀ (µg/mL)
Hypothetical-F1 Pyricularia oryzae (Rice Blast)5.2
Hypothetical-F2 Botrytis cinerea (Gray Mold)12.8
Commercial Standard Pyricularia oryzae1.5

EC₅₀: The concentration of a fungicide that causes a 50% reduction in fungal growth.

Logical Workflow for Agrochemical Discovery

The process of discovering and developing a new agrochemical is a complex, multi-stage process.

G cluster_0 Discovery Phase cluster_1 Development Phase cluster_2 Regulatory & Commercialization A Target Identification B Lead Generation (e.g., from 3,4-DFPAA) A->B C Lead Optimization B->C D Greenhouse & Field Trials C->D E Toxicology & Environmental Fate D->E F Formulation Development E->F G Regulatory Submission F->G H Product Launch G->H

Caption: A simplified workflow for agrochemical discovery and development.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of the 3,4-difluorophenyl moiety can lead to compounds with enhanced biological activity, improved metabolic stability, and favorable physicochemical properties. While the direct synthesis of currently marketed agrochemicals from this specific precursor is not extensively documented, its potential for generating new herbicidal, fungicidal, and insecticidal candidates is significant. The synthetic pathways and methodologies outlined in this guide provide a framework for the rational design and development of next-generation crop protection agents. Further exploration of derivatives of this compound is a promising avenue for the discovery of innovative and effective solutions to global agricultural challenges.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetic acid and its amide derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl motif can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] This document provides detailed protocols for the amide coupling of this compound with various amines, a comparative overview of common coupling reagents, and discusses the potential biological applications and relevant signaling pathways. Amide bond formation is a fundamental reaction in organic synthesis, typically requiring the activation of the carboxylic acid to facilitate the reaction with an amine.

Comparative Analysis of Common Amide Coupling Reagents

The choice of coupling reagent is critical for the success of an amide bond formation, influencing reaction yield, time, and the suppression of side reactions. Below is a summary of commonly used coupling reagents for the synthesis of 3,4-difluorophenylacetamides.

Coupling Reagent/SystemCommon BaseTypical Solvent(s)Typical Reaction Time (h)Typical Yield (%)Key Advantages & Disadvantages
EDC/HOBt DIPEA, TEADCM, DMF, CH3CN2-2470-95Advantages: Water-soluble urea byproduct is easily removed during workup. Good for a wide range of substrates.[2] Disadvantages: HOBt is potentially explosive.
HATU DIPEA, TEADMF, DCM1-485-98Advantages: High coupling efficiency, fast reaction times, and low racemization.[3] Particularly effective for sterically hindered or electron-deficient amines. Disadvantages: Higher cost, potential for side reactions with the coupling reagent.
DCC -DCM, THF2-1260-90Advantages: Inexpensive and effective. Disadvantages: The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[2]
Acyl Chloride Pyridine, TEADCM, Toluene1-375-95Advantages: Highly reactive, leading to fast conversions. Disadvantages: The starting acyl chloride needs to be prepared from the carboxylic acid, adding an extra step. The reaction can be sensitive to moisture.

Note: Yields are typical and can vary depending on the specific amine substrate and reaction conditions.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is suitable for more challenging couplings, such as with electron-deficient or sterically hindered amines, using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in DMF.

  • Add DIPEA (2.0 eq) to the solution, followed by the amine (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

Potential Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain fluorinated phenylacetamide compounds have been investigated for their potential as antitubercular agents.[4] Additionally, related structures are being explored as inhibitors of Aurora Kinase B (AURKB), a key regulator of cell division, suggesting a potential application in oncology.[5]

A hypothetical mechanism of action for a 3,4-difluorophenylacetamide-based drug in cancer could involve the modulation of key signaling pathways that control cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. Natural compounds have been shown to modulate these pathways in cancer cells.[6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G Potential Signaling Pathway Modulation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 3,4-Difluorophenyl- acetamide Derivative Drug->PI3K MEK MEK Drug->MEK Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Hypothetical modulation of PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow

The general workflow for the synthesis and purification of 3,4-difluorophenylacetamide derivatives is outlined below.

G Amide Coupling Experimental Workflow start Start reagents Combine this compound, Amine, Coupling Reagent, and Base in Solvent start->reagents reaction Stir at appropriate temperature (e.g., 0 °C to RT) reagents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General laboratory workflow for amide coupling.

References

Synthesis of 3,4-Difluorophenylacetic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-difluorophenylacetic acid esters, crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms onto the phenyl ring significantly enhances the metabolic stability, lipophilicity, and binding affinity of molecules, often leading to improved potency and selectivity in biologically active compounds.

Introduction

This compound and its ester derivatives are versatile building blocks in organic synthesis. The presence of the difluorophenyl moiety is a key feature in a variety of therapeutic agents, including anti-inflammatory drugs and analgesics. This document outlines several common and effective methods for the preparation of this compound esters, providing detailed experimental protocols and a comparison of their advantages and disadvantages.

Synthetic Strategies

The synthesis of this compound esters can be broadly approached via two main pathways:

  • Esterification of this compound: This is the most direct approach, where the pre-synthesized carboxylic acid is converted to its corresponding ester. Several well-established esterification methods can be employed.

  • Formation of the Phenylacetic Acid Ester Core: This strategy involves constructing the this compound ester skeleton from simpler precursors.

This document will focus on the esterification of this compound, as it offers versatility in accessing a wide range of esters.

Comparative Overview of Esterification Methods

MethodKey ReagentsTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Fischer Esterification Alcohol (serves as reagent and solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reflux, 4-24 hours65-95%Inexpensive reagents, simple procedure.Requires high temperatures, reversible reaction, may not be suitable for sensitive substrates.
Steglich Esterification Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP)Room temperature, 2-12 hours80-95%Mild reaction conditions, suitable for acid-sensitive substrates, high yields.[1][2]Coupling agents can be expensive and may require careful handling; byproduct removal can be challenging.
Mitsunobu Reaction Alcohol, Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)0 °C to room temperature, 1-6 hours70-90%Mild conditions, stereochemical inversion at the alcohol center.[3][4]Stoichiometric amounts of reagents are required, byproduct removal can be difficult.
Via Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Alcohol, Base (e.g., Pyridine, Triethylamine)0 °C to reflux, 1-4 hours>90%High yields, irreversible reaction.Requires an additional step to form the acid chloride, reagents are corrosive and moisture-sensitive.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols.

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (e.g., methanol, 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: For methyl 3,4-difluorophenylacetate, yields are typically in the range of 85-95%.

Protocol 2: Steglich Esterification of this compound

This method is ideal for more sensitive or sterically hindered alcohols, as it proceeds under mild conditions.[1][2]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • If EDC was used, proceed directly to the workup. Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Expected Yield: For benzyl 3,4-difluorophenylacetate, yields are generally in the range of 85-95%.

Protocol 3: Synthesis via 3,4-Difluorophenylacetyl Chloride

This two-step procedure involves the formation of a highly reactive acid chloride intermediate, leading to high yields of the final ester.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired alcohol

  • Pyridine or Triethylamine (Et₃N)

  • Round-bottom flask

  • Reflux condenser (for thionyl chloride)

Step 1: Synthesis of 3,4-Difluorophenylacetyl Chloride

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly add thionyl chloride (1.5-2.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Alternatively, the reaction can be performed with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in an anhydrous solvent like DCM at room temperature.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification

  • Dissolve the crude 3,4-difluorophenylacetyl chloride in an anhydrous solvent such as dichloromethane or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slowly add the alcohol/base solution to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.

  • Purify by column chromatography if necessary.

Expected Yield: This method typically provides very high yields, often exceeding 90%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Fischer_Esterification Fischer Esterification Workflow 3,4-Difluorophenylacetic_Acid This compound Reaction_Mixture Reaction Mixture 3,4-Difluorophenylacetic_Acid->Reaction_Mixture Alcohol Alcohol (R-OH) Alcohol->Reaction_Mixture Protonated_Carbonyl Protonated Carbonyl Reaction_Mixture->Protonated_Carbonyl H+ catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R-OH Ester_Product 3,4-Difluorophenylacetic Acid Ester Tetrahedral_Intermediate->Ester_Product - H2O Workup Aqueous Workup Ester_Product->Workup Purified_Ester Purified Ester Workup->Purified_Ester

Caption: Fischer Esterification Workflow.

Steglich_Esterification Steglich Esterification Workflow Carboxylic_Acid This compound Reaction_Mixture Reaction at 0°C to RT Carboxylic_Acid->Reaction_Mixture Alcohol Alcohol (R-OH) Alcohol->Reaction_Mixture DCC_DMAP DCC/EDC, DMAP DCC_DMAP->Reaction_Mixture O_Acylisourea O-Acylisourea Intermediate Reaction_Mixture->O_Acylisourea Ester_Formation Ester Formation O_Acylisourea->Ester_Formation + R-OH Ester_Product 3,4-Difluorophenylacetic Acid Ester Ester_Formation->Ester_Product DCU_Byproduct Dicyclohexylurea (DCU) Ester_Formation->DCU_Byproduct Filtration Filtration Ester_Product->Filtration DCU_Byproduct->Filtration Workup Aqueous Workup Filtration->Workup Purified_Ester Purified Ester Workup->Purified_Ester

Caption: Steglich Esterification Workflow.

Acid_Chloride_Esterification Esterification via Acid Chloride Carboxylic_Acid This compound Acid_Chloride_Formation Acid Chloride Formation Carboxylic_Acid->Acid_Chloride_Formation Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Acid_Chloride_Formation Acid_Chloride 3,4-Difluorophenylacetyl Chloride Acid_Chloride_Formation->Acid_Chloride Esterification Esterification Acid_Chloride->Esterification Alcohol_Base Alcohol (R-OH), Base Alcohol_Base->Esterification Ester_Product 3,4-Difluorophenylacetic Acid Ester Esterification->Ester_Product Workup Aqueous Workup Ester_Product->Workup Purified_Ester Purified Ester Workup->Purified_Ester

Caption: Esterification via Acid Chloride.

Conclusion

The synthesis of this compound esters can be achieved through several reliable methods. The choice of a particular protocol will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates to acidic or high-temperature conditions. For simple and robust esters, Fischer esterification offers a cost-effective solution. For more delicate or complex molecules, the milder conditions of the Steglich esterification are preferable. When high yields are paramount and an additional synthetic step is feasible, conversion to the acid chloride followed by esterification is an excellent strategy. These detailed protocols and comparative data provide a solid foundation for researchers to select and optimize the synthesis of these valuable chemical intermediates.

References

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of fluorinated organic molecules is of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 3,4-Difluorophenylacetic acid is a valuable building block, and its further derivatization through carbon-carbon bond-forming reactions opens avenues to novel compounds with potentially enhanced properties.

While a traditional Suzuki-Miyaura coupling is not directly applicable to this compound as a coupling partner, a modern and efficient alternative is the palladium-catalyzed ortho-C–H arylation. This methodology utilizes the inherent carboxylic acid functionality as a directing group to selectively activate the C-H bond at the ortho position for cross-coupling with arylboronic reagents. This application note provides detailed protocols and a summary of reaction conditions for the successful ortho-arylation of phenylacetic acids, with a focus on substrates like this compound.

Core Concepts: Carboxylate-Directed C–H Arylation

The palladium-catalyzed ortho-C–H arylation of phenylacetic acids proceeds through a catalytic cycle that differs from the classic Suzuki-Miyaura pathway. The key feature is the coordination of the palladium catalyst to the carboxylate group of the substrate. This coordination directs the catalyst to the ortho C-H bond, facilitating its activation and subsequent functionalization.

The general catalytic cycle involves:

  • Coordination of the palladium(II) catalyst to the carboxylate.

  • Directed C-H activation to form a palladacycle intermediate.

  • Transmetalation with an arylboronic acid derivative.

  • Reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

An oxidant is typically required to maintain the palladium in the active +2 oxidation state throughout the catalytic cycle.

Data Presentation: Reaction Conditions for Ortho-Arylation of Phenylacetic Acids

The following table summarizes typical conditions for the palladium-catalyzed ortho-C–H arylation of phenylacetic acids with arylboronic acid derivatives, which can be adapted for this compound.

ParameterCondition 1Condition 2
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)Pd(OAc)₂ (5 mol%)
Coupling Partner Aryltrifluoroborate (ArBF₃K)Phenylboronic acid
Oxidant O₂ (1 atm) or BenzoquinoneAg₂CO₃
Base K₂CO₃Not specified
Solvent Dioxane or TolueneNot specified
Temperature 100-120 °CNot specified
Typical Yield Good to excellentModerate

Note: These conditions are generalized from studies on phenylacetic acid and related substrates and should be optimized for this compound.

Experimental Protocols

General Protocol for the Ortho-Arylation of this compound

This protocol is a starting point and may require optimization for specific arylboronic acid coupling partners.

Materials:

  • This compound

  • Aryltrifluoroborate (ArBF₃K) or Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Benzoquinone (BQ) as an oxidant (if not using O₂)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryltrifluoroborate (1.5 equiv.), palladium(II) acetate (0.05 - 0.10 equiv.), and potassium carbonate (2.0 equiv.).

  • If using benzoquinone as the oxidant, add it to the reaction vessel (1.0 - 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • If using oxygen as the oxidant, puncture the septum with a balloon filled with O₂.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-arylated this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic reagent - Pd(OAc)₂ - Base/Oxidant solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat and Stir (e.g., 100-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the ortho-arylation of this compound.

catalytic_cycle pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation substrate 3,4-Difluorophenyl- acetic Acid substrate->pd_ii Coordination transmetalation Transmetalation palladacycle->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Aryl-Pd(II) Intermediate reductive_elim->pd_ii Regeneration product Ortho-Arylated Product reductive_elim->product aryl_boron Ar-B(OR)₂ aryl_boron->transmetalation oxidant Oxidant (e.g., O₂) oxidant->pd_ii Oxidation

Caption: Catalytic cycle for carboxylate-directed C-H arylation.

Application Notes: Utilizing 3,4-Difluorophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids and synthetic building blocks into peptides is a powerful strategy for modulating their pharmacological properties.[1][2] 3,4-Difluorophenylacetic acid is a valuable synthetic moiety that, when introduced into a peptide sequence, can confer unique structural and functional characteristics. The presence of fluorine atoms can significantly alter a peptide's conformation, metabolic stability, and binding affinity.[3][4][5] The electron-withdrawing nature of the difluorophenyl group can influence electrostatic interactions and improve resistance to enzymatic degradation, making it a desirable modification in drug discovery.[4][6] These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and expected outcomes.

Key Applications and Advantages

The introduction of a 3,4-difluorophenylacetyl group, typically at the N-terminus of a peptide or on a side-chain amine (e.g., Lysine), offers several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and the difluoro-aromatic ring is resistant to oxidative metabolism. This modification can protect the peptide from enzymatic cleavage by peptidases, prolonging its half-life in vivo.[4]

  • Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of the peptide, which can enhance its ability to cross cellular membranes.[7] The dipole moment of the C-F bonds can also influence peptide folding and secondary structure.[3][8]

  • Improved Binding Affinity: The unique electronic properties of the difluorophenyl ring can lead to novel binding interactions with target receptors, such as π-π stacking or halogen bonding, potentially increasing binding affinity and selectivity.

  • Conformational Control: The steric bulk and electronic nature of the fluorinated ring can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns or α-helices.[5][9]

Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

3.1. Materials and Reagents

  • Resin: Fmoc-Rink Amide resin or pre-loaded Wang resin appropriate for the C-terminal amino acid.

  • Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups.

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12]

  • Base: DIPEA (N,N'-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[10][13]

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Building Block: this compound.

3.2. Protocol 1: N-Terminal Capping with this compound

This protocol describes the coupling of this compound to the N-terminus of a fully assembled peptide-resin.

  • Peptide Synthesis: Assemble the desired peptide sequence on the chosen resin using standard Fmoc-SPPS cycles.[14][15]

  • Final Fmoc Deprotection: After the final amino acid coupling, wash the resin with DMF (3x). Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, continue the reaction for another 1-2 hours or perform a double coupling.

  • Final Washing: Once the reaction is complete, wash the resin with DMF (5x), DCM (5x), and finally with methanol (2x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Purify the crude peptide using reverse-phase HPLC.

3.3. Workflow Diagram for N-Terminal Capping

SPPS_Workflow cluster_synthesis Peptide Assembly (Fmoc-SPPS) cluster_capping N-Terminal Capping cluster_cleavage Final Processing Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->AA_Coupling Wash_1 Wash (DMF) AA_Coupling->Wash_1 Wash_1->Fmoc_Deprotection Repeat n times Final_Deprotection Final Fmoc Deprotection Wash_2 Wash (DMF, DCM) Final_Deprotection->Wash_2 Capping_Reaction Couple 3,4-DFPAA to Peptide-Resin Wash_2->Capping_Reaction Activation Activate 3,4-DFPAA (HBTU, DIPEA) Activation->Capping_Reaction Kaiser_Test Monitor with Kaiser Test Capping_Reaction->Kaiser_Test Kaiser_Test->Capping_Reaction Positive (Recouple) Wash_3 Final Wash Kaiser_Test->Wash_3 Negative Cleavage Cleavage from Resin (TFA Cocktail) Wash_3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Final Product Purification->Final_Peptide

Caption: Workflow for N-terminal modification of a peptide with this compound.

Data Presentation

The efficiency of coupling unnatural building blocks can vary.[16] Below is a summary of expected results for the coupling of this compound to the N-terminus of a model 10-mer peptide, compared to a standard acetyl cap and an uncapped peptide.

ModificationCoupling Time (h)Coupling Efficiency (%)Crude Purity (%)Final Yield (%)
3,4-Difluorophenylacetyl 2.5>98%~75%~35%
Acetyl 0.5>99%~85%~45%
Uncapped (Free Amine) N/AN/A~90% (target + des-acetyl)~50%

Data are representative and may vary based on peptide sequence, resin, and specific coupling conditions.

Logical Relationships

The introduction of the 3,4-difluorophenylacetyl moiety impacts peptide properties through a combination of steric and electronic effects.

Logical_Relationships cluster_properties Physicochemical Changes cluster_outcomes Potential Biological Outcomes Modification Incorporation of 3,4-Difluorophenylacetyl Group Lipophilicity Increased Lipophilicity Modification->Lipophilicity Conformation Altered Conformation (Steric Hindrance) Modification->Conformation Stability Increased Enzymatic Stability (C-F Bonds) Modification->Stability Electronics Modified Electrostatics (Electron Withdrawing) Modification->Electronics Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Affinity Improved Binding Affinity / Selectivity Conformation->Affinity HalfLife Longer In Vivo Half-Life Stability->HalfLife Electronics->Affinity

Caption: Impact of 3,4-difluorophenylacetyl modification on peptide properties and outcomes.

Conclusion

This compound is a versatile building block for modifying peptides to enhance their drug-like properties. Its incorporation via standard SPPS protocols is straightforward, offering a reliable method to improve metabolic stability, modulate lipophilicity, and potentially increase biological activity. The protocols and data presented herein provide a solid foundation for researchers to explore the benefits of this modification in their own peptide-based drug discovery programs.

References

Application Note: Derivatization of 3,4-Difluorophenylacetic Acid for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the chemical derivatization of 3,4-Difluorophenylacetic acid (DFPAA) to enhance its detection and separation by High-Performance Liquid Chromatography (HPLC). Phenylacetic acids often lack strong chromophores, leading to poor sensitivity with UV-Vis detection. Furthermore, as a chiral compound, the separation of its enantiomers is crucial in pharmaceutical development. We present two distinct derivatization strategies: 1) a pre-column derivatization method using a UV-absorbing agent to improve quantitative analysis on standard achiral columns, and 2) a chiral derivatization method to form diastereomers, enabling the separation and quantification of DFPAA enantiomers using conventional achiral HPLC systems. These protocols offer robust and reliable approaches for the analysis of DFPAA in various research and development settings.

Introduction

This compound (DFPAA) is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of DFPAA is essential for process monitoring, quality control, and metabolic studies. However, direct analysis of DFPAA by HPLC presents two primary challenges. Firstly, its native UV absorbance is often insufficient for achieving the low detection limits required in many applications. Secondly, DFPAA is a chiral molecule, and regulatory agencies frequently require the individual analysis of each enantiomer due to their potentially different pharmacological and toxicological profiles.

Chemical derivatization is a powerful technique to overcome these limitations.[1][2] By reacting the carboxylic acid functional group of DFPAA with a suitable reagent, a new molecule (derivative) with improved analytical characteristics can be formed. This application note details two methods:

  • Achiral Derivatization: Introduction of a strongly UV-absorbing moiety to enhance detection sensitivity.[3]

  • Chiral Derivatization: Reaction with an enantiomerically pure reagent to form diastereomers, which can be separated on a standard achiral HPLC column.[4][5]

Principle of Derivatization

The core of these methods lies in the reaction of the carboxylic acid group of DFPAA. This is typically achieved through an amidation reaction facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by an amine-containing derivatizing reagent.[6][7]

For achiral analysis, a reagent with a high molar absorptivity (e.g., a substituted aniline) is used. For chiral analysis, a single-enantiomer chiral amine is used as the derivatizing agent, converting the pair of DFPAA enantiomers into a pair of diastereomers.[4] These diastereomers have different physical properties and can therefore be separated by conventional chromatography.[5]

Experimental Protocols

Method 1: Derivatization for Enhanced UV-Vis Detection (Achiral Analysis)

This protocol uses 3,4-dichloroaniline (DCA) as the derivatizing reagent to form a stable amide with a strong UV chromophore, suitable for sensitive quantification.[8][9]

3.1. Materials and Reagents

  • This compound (DFPAA) standard

  • 3,4-Dichloroaniline (DCA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water, 18 MΩ·cm or higher

3.2. Detailed Experimental Protocol

  • Standard Preparation: Prepare a 1 mg/mL stock solution of DFPAA in acetonitrile. Create working standards by serial dilution.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of DCA in acetonitrile.

    • Prepare a 20 mg/mL solution of EDC-HCl in deionized water. Prepare this solution fresh before use.

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, add 100 µL of the DFPAA standard or sample solution.

    • Add 50 µL of the DCA solution.

    • Add 100 µL of the EDC-HCl solution to initiate the reaction.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 45 minutes in a heating block or water bath.

    • After incubation, cool the vial to room temperature.

    • Add 750 µL of acetonitrile/water (50:50, v/v) to quench the reaction and dilute the sample.

  • Injection: The sample is now ready for HPLC analysis.

3.3. Proposed HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 255 nm[9]

Method 2: Derivatization for Chiral Separation

This protocol uses an enantiomerically pure amine, (S)-(-)-α-methylbenzylamine, to form diastereomeric amides of (R)- and (S)-DFPAA.[4]

3.1. Materials and Reagents

  • (±)-3,4-Difluorophenylacetic acid (racemic DFPAA)

  • (S)-(-)-α-Methylbenzylamine (≥99% enantiomeric purity)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Detailed Experimental Protocol

  • Reaction Setup: In a clean, dry vial, dissolve 10 mg of racemic DFPAA in 1 mL of anhydrous dichloromethane.

  • Reagent Addition:

    • Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.

    • Add 1.2 equivalents of EDC-HCl.

    • Add 0.2 equivalents of HOBt (optional, but can improve yield and reduce racemization).

    • Add 2.0 equivalents of DIPEA.

  • Derivatization Reaction:

    • Seal the vial and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a pilot HPLC run).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 2 mL), saturated sodium bicarbonate (2 x 2 mL), and brine (1 x 2 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.

3.3. Proposed HPLC Conditions

  • Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 220 nm

Data Presentation

The following table summarizes representative quantitative data that could be expected from these methods.

ParameterMethod 1 (Achiral UV)Method 2 (Chiral Separation)Reference
Analyte DFPAA-DCA Derivative(R)-DFPAA & (S)-DFPAA Diastereomers
Typical Retention Time (t_R) ~9.5 minDiastereomer 1: ~12.1 minDiastereomer 2: ~13.5 min[9]
Resolution (R_s) N/A> 1.5[7]
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.5 - 1.0 mg/L[9][10]
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/L1.5 - 3.0 mg/L[9][10]
Linearity (r²) > 0.998> 0.995[9]
Precision (%RSD) < 3%< 5%[11]

Note: Values are illustrative and based on similar derivatization procedures for other carboxylic acids. Actual performance must be validated experimentally.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample DFPAA Sample or Standard Reagents Add Derivatization Reagents + Catalyst Sample->Reagents React Incubate / React (e.g., 60°C, 45 min) Reagents->React Quench Quench Reaction & Dilute React->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General workflow for pre-column derivatization and HPLC analysis.

Achiral Derivatization Reaction

Caption: Reaction of DFPAA with DCA for enhanced UV detection.

Chiral Derivatization Reaction

Caption: Formation of diastereomers for chiral separation of DFPAA.

References

Application Note and Protocol for Cyclooxygenase (COX) Inhibition Assay using 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3,4-Difluorophenylacetic acid is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), such as Diflunisal, suggests that it may exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[2] The COX enzymes, primarily COX-1 and COX-2, are pivotal in the prostaglandin synthesis pathway, which is implicated in inflammation, pain, and fever.[2] This document provides a detailed protocol for assessing the inhibitory potential of this compound against COX-1 and COX-2 enzymes.

This application note is intended for researchers, scientists, and drug development professionals interested in characterizing the bioactivity of this compound and similar compounds. The provided protocol outlines a colorimetric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway: Prostaglandin Synthesis

The therapeutic effects of NSAIDs are achieved by intercepting the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that mediate physiological processes, including inflammation.[2] By inhibiting COX-1 and COX-2, compounds like this compound can potentially reduce the production of these pro-inflammatory mediators.[2]

Prostaglandin_Synthesis_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 & COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-1 & COX-2 COX-1 & COX-2 This compound This compound This compound->COX-1 & COX-2

Caption: Prostaglandin synthesis pathway and the potential inhibitory action of this compound.

Experimental Protocol: COX Inhibition Assay

This protocol is adapted from a general method for determining the inhibitory potential of a compound against COX-1 and COX-2 by measuring the amount of prostaglandin E2 (PGE2) produced.[2]

Materials and Reagents
  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Celecoxib (positive control for COX-2), SC-560 (positive control for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 450 nm

  • PGE2 ELISA kit

Experimental Workflow

a cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Cofactors - Enzyme Solutions (COX-1, COX-2) - Substrate (Arachidonic Acid) C Add to 96-well plate: 1. Assay Buffer 2. Cofactors 3. Enzyme (COX-1 or COX-2) 4. Inhibitor (or vehicle) A->C B Prepare Inhibitor Solutions: - Stock of this compound in DMSO - Serial dilutions B->C D Pre-incubate at 37°C for 10 minutes C->D E Initiate reaction by adding Arachidonic Acid D->E F Incubate at 37°C for 2 minutes E->F G Stop reaction (e.g., with HCl) F->G H Measure PGE2 concentration using ELISA G->H I Calculate % Inhibition H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Determine IC50 value J->K

Caption: General workflow for an in vitro COX inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of cofactors as recommended by the enzyme manufacturer.

    • Prepare stock solutions of this compound and control inhibitors in DMSO. A typical starting stock concentration is 10 mM.

    • On the day of the experiment, dilute the enzymes and arachidonic acid to their final working concentrations in the assay buffer. Keep on ice.

  • Assay Plate Setup:

    • In a 96-well plate, add the following in order:

      • 150 µL of assay buffer

      • 10 µL of cofactor solution

      • 10 µL of diluted enzyme (COX-1 or COX-2)

      • 10 µL of serially diluted this compound or control inhibitor. For the vehicle control wells, add 10 µL of DMSO.

    • Include wells for a no-enzyme control (blank) and a no-inhibitor control (100% activity).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Incubate the plate at 37°C for exactly 2 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification:

    • Determine the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank Well) / (Absorbance of 100% Activity Well - Absorbance of Blank Well)] * 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[2]

Data Presentation

The following table is a template for presenting the results of the COX inhibition assay.

CompoundTarget EnzymeIC50 (µM)
This compound COX-1 (Hypothetical Value)
This compound COX-2 (Hypothetical Value)
SC-560 (Control)COX-1(Known Value)
Celecoxib (Control)COX-2(Known Value)

Conclusion

This document provides a comprehensive protocol for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes. By following this protocol, researchers can obtain quantitative data to characterize the compound's potency and selectivity, thereby informing its potential as a lead compound in drug discovery programs.

References

Application Notes: 3,4-Difluorophenylacetic Acid as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample matrix. 3,4-Difluorophenylacetic acid is a suitable candidate for use as an internal standard in the analysis of various acidic and neutral compounds, particularly those with aromatic moieties. Its fluorine substitution provides a distinct signal in mass spectrometry and can alter its retention time relative to non-fluorinated analogs, often moving it to a clear region of the chromatogram.

This document provides a detailed application note and a general protocol for the use of this compound as an internal standard in High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Solid[1]
Melting Point 46-50 °C[1]
Solubility Soluble in common organic solvents such as methanol, acetonitrile, and DMSO.

General Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard by Reversed-Phase HPLC

This protocol describes a general procedure for the quantification of a hypothetical analyte ("Analyte X") in a sample matrix using this compound as an internal standard. This method should be optimized and validated for the specific analyte and matrix .

Materials and Reagents
  • Analytes: Analyte X reference standard, this compound (Internal Standard, purity ≥98%)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Mobile Phase Additives: Formic acid or acetic acid (LC-MS grade)

  • Sample Matrix: e.g., human plasma, formulation buffer

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or mass spectrometer detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

Preparation of Standard and Sample Solutions

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Analyte X reference standard and this compound.

  • Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

b. Working Standard Solutions:

  • Prepare a series of calibration standards by spiking appropriate amounts of the Analyte X stock solution into the sample matrix.

  • A typical calibration curve might include 7-9 concentration levels.

c. Internal Standard Working Solution (e.g., 10 µg/mL):

  • Dilute the this compound stock solution with the mobile phase or an appropriate solvent. The final concentration of the IS should be chosen to produce a response that is roughly in the middle of the analyte's response range.

d. Sample Preparation:

  • To 100 µL of each calibration standard and unknown sample, add 10 µL of the internal standard working solution (10 µg/mL).

  • Perform a sample clean-up step if necessary (e.g., protein precipitation for plasma samples by adding 300 µL of cold acetonitrile, vortexing, and centrifuging).

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions (Example)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 254 nm (or analyte-specific λmax)
MS Detection ESI negative mode, monitor m/z for Analyte X and 171.0 for this compound ([M-H]⁻)
Data Analysis
  • Calculate the ratio of the peak area of Analyte X to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X.

  • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary (Hypothetical Data)

The following tables represent typical data that would be generated during the validation of an analytical method using this compound as an internal standard.

Table 1: Linearity and Range
Analyte Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.248
1.00.503
5.02.510
10.05.025
25.012.55
50.025.12
Correlation Coefficient (r²) 0.9995
Linear Range 0.1 - 50 µg/mL
Table 2: Precision and Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Precision (%RSD)Accuracy (%Recovery)
Low QC (0.3 µg/mL) 0.294.296.7
Mid QC (7.5 µg/mL) 7.622.8101.6
High QC (40 µg/mL) 39.52.198.8
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD (S/N = 3) 0.03
LOQ (S/N = 10) 0.1

Visualizations

The following diagrams illustrate the general workflow for using an internal standard in a quantitative chromatographic analysis.

experimental_workflow prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration Standards (in matrix) prep_stock->prep_cal spike_is Spike IS into Standards & Samples prep_cal->spike_is prep_sample Prepare Unknown Samples prep_sample->spike_is sample_cleanup Sample Clean-up (e.g., Protein Precipitation) spike_is->sample_cleanup hplc_analysis HPLC Analysis sample_cleanup->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) data_processing->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship node_analyte Analyte node_ratio Peak Area Ratio (Analyte / IS) node_analyte->node_ratio Peak Area node_is Internal Standard (this compound) node_is->node_ratio Peak Area node_concentration Analyte Concentration node_ratio->node_concentration Calibration Curve

Caption: Logical relationship for quantification with an internal standard.

Conclusion

This compound can serve as a reliable internal standard for the chromatographic quantification of various analytes. Its chemical properties make it particularly suitable for reversed-phase HPLC methods coupled with UV or MS detection. The provided protocol and validation data serve as a general guideline. For any specific application, it is imperative to perform thorough method development and validation to ensure the accuracy and reliability of the results.

References

Application Note: Synthesis of Ethyl 3,4-Difluorophenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-difluorophenylacetate is a valuable intermediate in the synthesis of various pharmacologically active molecules and functional materials. The Fischer esterification provides a straightforward and cost-effective method for its preparation from 3,4-difluorophenylacetic acid and ethanol, utilizing an acid catalyst. This application note provides a detailed experimental protocol for this synthesis, outlining the reaction setup, work-up, and purification procedures.

Reaction Scheme

This compound + Ethanol ⇌ Ethyl 3,4-Difluorophenylacetate + Water

Experimental Protocol

This protocol details the Fischer esterification of this compound to yield ethyl 3,4-difluorophenylacetate. The procedure is based on established methods for the esterification of phenylacetic acid derivatives.

Materials:

  • This compound

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate (reagent grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of absolute ethanol. The ethanol acts as both a reactant and the solvent.[1]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.[1][2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1][2] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-8 hours.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[1]

    • Further wash the organic layer with brine to remove any remaining aqueous impurities.[1][2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3,4-difluorophenylacetate.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity ester.[3]

Data Presentation

The following table summarizes the typical quantities and conditions for the Fischer esterification of this compound.

ParameterValueNotes
Reactants
This compound1.0 eq (e.g., 10.0 g, 58.1 mmol)Starting material.
Absolute Ethanol10-20 eq (e.g., 34-68 mL)Serves as both reactant and solvent; used in excess to drive the equilibrium towards the product.[1][4]
Catalyst
Concentrated Sulfuric Acid0.1-0.2 eq (e.g., 0.3-0.6 mL)Acts as the acid catalyst.[2]
Reaction Conditions
TemperatureReflux (approx. 78 °C for ethanol)Standard condition for Fischer esterification.[1]
Reaction Time4 - 8 hoursMonitor by TLC for completion.
Work-up & Purification
Extraction SolventEthyl AcetateUsed to dissolve the product after removal of excess ethanol.
Washing SolutionsSaturated NaHCO₃, BrineTo neutralize acid and remove aqueous impurities.[1][2]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.[1][2]
Purification MethodVacuum DistillationTo obtain the high-purity final product.[3]
Expected Yield 80-95%Typical yields for Fischer esterification can be high, depending on reaction optimization.[1][3]

Experimental Workflow Diagram

Fischer_Esterification_Workflow Reactants Reactants (this compound, Ethanol, H₂SO₄) Reaction Reflux (4-8 hours) Reactants->Reaction Heat Workup Work-up (Quench, Extract) Reaction->Workup Cool Purification Purification (Drying, Concentration, Distillation) Workup->Purification Organic Layer Product Final Product (Ethyl 3,4-Difluorophenylacetate) Purification->Product

Caption: Workflow for the Fischer Esterification of this compound.

References

Application Notes and Protocols: The Use of 3,4-Difluorophenylacetic Acid in Structure-Activity Relationship (SAR) Studies for the Development of Novel Prostaglandin E2 Receptor 4 (EP4) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4-Difluorophenylacetic acid is a valuable scaffold in medicinal chemistry, frequently utilized as a starting material for the synthesis of novel therapeutic agents. The presence of two fluorine atoms on the phenyl ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it an attractive building block in drug discovery.[1][2] These properties are particularly advantageous in the development of enzyme inhibitors and receptor antagonists. This document outlines the application of this compound in a hypothetical structure-activity relationship (SAR) study aimed at identifying potent and selective antagonists of the Prostaglandin E2 Receptor 4 (EP4). The EP4 receptor, a G-protein-coupled receptor, is a key mediator in inflammation and cancer, making it a promising therapeutic target.[3]

Rationale for Targeting the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is implicated in the progression of various cancers by promoting cell proliferation, invasion, and metastasis.[3] The biological effects of PGE2 are mediated through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is frequently upregulated in the tumor microenvironment and plays a crucial role in these pathological processes.[3] Therefore, the development of selective EP4 receptor antagonists represents a promising strategy for the treatment of inflammatory diseases and cancer.[3]

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

A series of novel amide derivatives of this compound were synthesized and evaluated for their ability to antagonize the human EP4 receptor. The core this compound moiety was maintained while systematic modifications were made to the amide portion of the molecule to explore the SAR and identify key structural features required for potent EP4 antagonism.

Data Presentation:

The inhibitory activities of the synthesized compounds were determined by measuring the reduction of PGE2-induced cAMP formation in HEK293 cells overexpressing the human EP4 receptor. The results are summarized in the table below.

Compound IDR Group (Amine Component)IC50 (nM) for EP4 Inhibition
DFPA-01 Benzylamine850
DFPA-02 4-Fluorobenzylamine320
DFPA-03 4-Chlorobenzylamine250
DFPA-04 4-Methylbenzylamine480
DFPA-05 4-Methoxybenzylamine620
DFPA-06 (R)-(+)-α-Methylbenzylamine95
DFPA-07 (S)-(-)-α-Methylbenzylamine750
DFPA-08 Indole-5-amine45
DFPA-09 6-Fluoroindole-5-amine25
DFPA-10 Piperonylamine150

SAR Summary:

  • The initial lead compound, DFPA-01 , demonstrated modest EP4 inhibitory activity.

  • Introduction of a halogen atom at the para-position of the benzylamine ring (DFPA-02 and DFPA-03 ) led to an increase in potency, suggesting a favorable interaction in the receptor's binding pocket.

  • Electron-donating groups at the para-position (DFPA-04 and DFPA-05 ) resulted in a decrease in activity compared to the halogenated analogs.

  • The introduction of a chiral center at the α-position of the benzylamine (DFPA-06 and DFPA-07 ) revealed a clear stereochemical preference, with the (R)-enantiomer (DFPA-06 ) being significantly more potent.

  • Incorporation of an indole moiety (DFPA-08 ) led to a substantial improvement in potency, indicating a potential hydrophobic and/or hydrogen bonding interaction.

  • Further substitution on the indole ring with a fluorine atom (DFPA-09 ) further enhanced the inhibitory activity, highlighting the importance of this region for binding.

Experimental Protocols

3.1. General Protocol for the Synthesis of this compound Amide Derivatives

This protocol describes a general method for the amide coupling of this compound with various amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro EP4 Receptor Functional Assay (cAMP Measurement)

This protocol outlines the procedure for determining the IC50 values of the synthesized compounds against the human EP4 receptor.

Materials:

  • HEK293 cells stably overexpressing the human EP4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Prostaglandin E2 (PGE2)

  • Test compounds (synthesized this compound derivatives)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Assay buffer (e.g., HBSS with 1 mM IBMX)

Procedure:

  • Cell Culture: Culture the HEK293-hEP4 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C. c. Add a fixed concentration of PGE2 (e.g., EC80 concentration) to stimulate the EP4 receptor and incubate for another specified time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the cAMP concentration against the logarithm of the test compound concentration. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of the PGE2-induced cAMP production) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

PGE2-EP4 Signaling Pathway

PGE2_EP4_Signaling PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds AC Adenylate Cyclase EP4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Proliferation) CREB->Gene Promotes Antagonist DFPA Derivative (Antagonist) Antagonist->EP4R Blocks

Caption: PGE2-EP4 signaling pathway and the inhibitory action of a this compound (DFPA) derivative antagonist.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound + Diverse Amines Coupling Amide Coupling (EDC, HOBt) Start->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, MS Purification->Characterization Assay In Vitro EP4 Functional Assay Characterization->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Lead Optimization SAR->Lead Lead->Start Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Logical Relationship in SAR Deduction

SAR_Logic cluster_modifications Amide Modifications cluster_observations SAR Observations Core 3,4-Difluorophenylacetic Acid Core Aromatic Aromatic Substituents (e.g., Benzyl) Core->Aromatic Heteroaromatic Heteroaromatic Substituents (e.g., Indole) Core->Heteroaromatic Chirality Introduction of Chiral Center Core->Chirality Potency Increased Potency Aromatic->Potency Halogen substitution Binding Improved Binding Interactions Heteroaromatic->Binding Hydrophobic/H-bonding Selectivity Stereo-selectivity Chirality->Selectivity (R)-enantiomer favored Potency->Binding Selectivity->Binding

Caption: Logical flow of structure-activity relationship deductions for the designed EP4 antagonists.

References

Application Note: Molecular Docking Protocol for 3,4-Difluorophenylacetic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluorophenylacetic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules and potential therapeutic agents.[1] Its derivatives are explored in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, where fluorination can enhance potency and selectivity.[1] While the biological targets of this compound itself are not extensively documented, its structural analogs have been investigated for their interactions with various proteins. For instance, the closely related nonsteroidal anti-inflammatory drug (NSAID) Diflunisal is a known inhibitor of cyclooxygenase (COX) enzymes.[2] Other phenylacetic acid derivatives have been studied as potential inhibitors of targets like Pim kinase and urease enzymes, or as auxin analogs in plants.[3][4]

This document provides a detailed, generalized molecular docking protocol for screening this compound analogs against a protein target. To illustrate the methodology, we will use a human Cyclooxygenase-2 (COX-2) enzyme as a representative target, given its relevance to the anti-inflammatory potential of related compounds.[2] Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[5][6] This process is instrumental in structure-based drug design for identifying and optimizing lead compounds.[6]

Featured Signaling Pathway: Prostaglandin Synthesis

Diflunisal, a difluorophenyl-containing organic acid, exerts its anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[2] These enzymes are central to the prostaglandin synthesis pathway. They convert arachidonic acid, released from cell membranes, into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] By blocking COX enzymes, these inhibitors effectively reduce the production of inflammatory mediators. The diagram below illustrates this pathway and the site of inhibition.

Prostaglandin_Pathway cluster_cell Cellular Process Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic->PGH2 COX-1 & COX-2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inhibitor 3,4-Difluorophenylacetic Acid Analog Inhibitor->PGH2

Caption: Prostaglandin synthesis pathway and the inhibitory action of COX inhibitors.

General Molecular Docking Workflow

Molecular docking simulations follow a structured workflow, beginning with the preparation of both the target protein and the small molecule ligands, followed by the docking calculation and subsequent analysis of the results.[5] The process aims to predict the binding conformation, orientation, and affinity of the ligand within the protein's active site.[6]

Docking_Workflow Start 1. Obtain Structures PrepProtein 2. Prepare Protein Target (e.g., remove water, add hydrogens) Start->PrepProtein PrepLigand 3. Prepare Ligand Analogs (e.g., generate 3D conformers, assign charges) Start->PrepLigand Grid 4. Define Binding Site (Grid Box Generation) PrepProtein->Grid PrepLigand->Grid Dock 5. Run Docking Simulation (Posing and Scoring) Grid->Dock Analyze 6. Analyze Results (Binding Affinity & Interactions) Dock->Analyze End 7. Identify Lead Candidates Analyze->End

Caption: A generalized workflow for a molecular docking experiment.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for performing a molecular docking study of this compound analogs against a target protein, using software such as AutoDock, GOLD, or Glide.[7]

Part 1: Software and Prerequisites
  • Molecular Docking Software: AutoDock Vina, GOLD, or similar programs.[5]

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Molecule Preparation Tools: AutoDock Tools, Open Babel.[8]

  • Structural Databases: RCSB Protein Data Bank (PDB) for protein structures, PubChem for ligand structures.[5]

Part 2: Protein Preparation (Example: Human COX-2)
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB PDB. For this example, human COX-2 (e.g., PDB ID: 5KIR) can be used.

  • Clean the Structure: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. If the original ligand is to be used for defining the binding site, save it as a separate file before removal.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Most molecular modeling software has a function for this.

  • Assign Charges: Assign partial charges to all atoms of the protein (e.g., Gasteiger charges in AutoDock Tools).

  • Save the Prepared Protein: Save the cleaned, hydrogen-added, and charge-assigned protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).

Part 3: Ligand Preparation (this compound Analogs)
  • Obtain Ligand Structures: Obtain the 2D or 3D structures of this compound and its analogs. These can be drawn using chemical sketchers or downloaded from databases like PubChem.[5]

  • Generate 3D Conformation: Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsion: Assign partial charges to the ligand atoms. Define the rotatable bonds (torsions) to allow for conformational flexibility during docking.[8]

  • Save the Prepared Ligands: Save each prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

Part 4: Grid Generation (Defining the Binding Site)
  • Identify the Active Site: The binding site is the region of the protein where the ligand is expected to bind. This can be identified from the location of a co-crystallized ligand in the experimental structure or through binding site prediction software.[5]

  • Define the Grid Box: A grid box is a three-dimensional cube that encompasses the entire active site.[5] The docking software will confine its search for ligand poses within this box. Set the center and dimensions (in x, y, and z) of the grid box to cover all key residues of the active site. For COX-2, this would be the cyclooxygenase channel.

Part 5: Running the Docking Simulation
  • Configure Docking Parameters: Set the parameters for the search algorithm. For genetic algorithms, used in programs like AutoDock, this includes setting the population size and the number of runs.[8] A higher number of runs increases the chance of finding the optimal binding pose.[8]

  • Initiate Docking: Run the docking simulation for each prepared ligand against the prepared protein. The software will systematically sample different conformations and orientations ("poses") of the ligand within the grid box.[6]

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (affinity).[6] The result is typically a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[9]

Part 6: Analysis of Results
  • Rank the Poses: The docking software will rank the generated poses for each ligand based on their calculated binding affinity.[5] The pose with the lowest binding energy is generally considered the most favorable.

  • Visual Inspection: Load the protein-ligand complex of the top-ranked pose into a molecular visualizer.

  • Analyze Interactions: Examine the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and amino acid residues.

    • Hydrophobic Interactions: Note any interactions between non-polar parts of the ligand and hydrophobic residues.

    • Pi-Interactions: Look for Pi-Pi stacking or Pi-cation interactions if aromatic rings are present.

  • Compare Analogs: Compare the binding affinities and interaction patterns across the different analogs to understand structure-activity relationships (SAR).

Data Presentation: Example Docking Results

Quantitative data from a docking study should be summarized in a clear, tabular format for easy comparison. The table below provides a hypothetical example for a series of this compound analogs docked against human COX-2.

Compound ID Analog Structure Binding Affinity (kcal/mol) Key Interacting Residues (H-Bonds) Key Interacting Residues (Hydrophobic)
DFP-01 This compound-7.2Arg120, Tyr355Val349, Leu352, Val523
DFP-02 2-(3,4-Difluorophenyl)acetamide-7.5Arg120, Gln192, Tyr355Val349, Leu352, Ala527
DFP-03 Methyl 2-(3,4-difluorophenyl)acetate-6.8Ser530Val349, Leu352, Leu531
DFP-04 2-(3,4-Difluorophenyl)-N-methylacetamide-7.8Arg120, Tyr355, Ser530Val349, Leu352, Val523, Ala527
Reference Ibuprofen (example)-8.1Arg120, Tyr355Val349, Leu352, Ile345

Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting actual experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via two common routes: Palladium-Catalyzed Suzuki Coupling and Hydrolysis of 3,4-Difluorobenzyl Cyanide.

Route 1: Palladium-Catalyzed Suzuki Coupling

This method typically involves the coupling of a 3,4-difluorophenylboronic acid with an acetic acid synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Question 1: I am getting a low yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Suzuki coupling to form the precursor to this compound are a frequent challenge, often stemming from issues with the reagents, catalyst system, or reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow for Low-Yield Suzuki Coupling:

Troubleshooting_Suzuki start Low Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check condition_check 2. Optimize Reaction Conditions reagent_check->condition_check If reagents are of good quality solution_reagent Solution: - Use fresh boronic acid. - Consider stable derivatives (e.g., pinacol ester). reagent_check->solution_reagent If boronic acid is degraded (protodeboronation) catalyst_check Is the Catalyst System Optimal? condition_check->catalyst_check base_check Is the Base Appropriate? condition_check->base_check temp_time_check Are Temperature & Time Optimized? condition_check->temp_time_check solution_catalyst Solution: - Use fresh, active catalyst/ligand. - Screen different ligands (e.g., Buchwald ligands like XPhos). - Adjust Pd:Ligand ratio. catalyst_check->solution_catalyst No solution_base Solution: - Screen bases (e.g., K3PO4, Cs2CO3). - Ensure sufficient equivalents (2-3 eq). - Use anhydrous, degassed solvents. base_check->solution_base No solution_temp_time Solution: - Incrementally increase temperature. - Monitor reaction progress by TLC/LC-MS to determine optimal time. temp_time_check->solution_temp_time No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Common Issues and Solutions:

  • Protodeboronation of 3,4-Difluorophenylboronic Acid: The electron-withdrawing fluorine atoms make the boronic acid susceptible to this side reaction where the boron group is replaced by a hydrogen.

    • Solution: Use fresh, high-purity 3,4-difluorophenylboronic acid. Consider using more stable derivatives like pinacol esters.

  • Catalyst Inactivity: The palladium catalyst or phosphine ligand may have degraded.

    • Solution: Use a fresh batch of catalyst and ligand. Consider using modern, air-stable pre-catalysts. Screening different phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent.

    • Solution: Screen different bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.

  • Suboptimal Temperature and Reaction Time: The reaction may not be going to completion or side reactions may be occurring at the current temperature.

    • Solution: Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal reaction time.

Quantitative Data on Suzuki Coupling Conditions:

The following table summarizes reported yields for Suzuki-Miyaura couplings of fluorinated phenylboronic acids with various aryl halides. While not all entries use 3,4-difluorophenylboronic acid, the data provides a useful comparison of how different catalysts, bases, and solvents can influence the outcome.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
3,4-Difluorophenylboronic acid4-Iodotoluene[Pd₂(dba)₃] / XPhosK₃PO₄Dioxane1101694
3,4-Difluorophenylboronic acid2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME802488

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Route 2: Hydrolysis of 3,4-Difluorobenzyl Cyanide

This is a classical and often high-yielding method for preparing phenylacetic acids.

Question 2: My hydrolysis of 3,4-Difluorobenzyl Cyanide is giving a low yield or an impure product. What could be the problem?

Answer:

While typically high-yielding (85-95%), the hydrolysis of 3,4-difluorobenzyl cyanide can be compromised by incomplete reaction or the formation of side products, particularly the intermediate amide.[1] The reaction conditions (acidic or basic) will determine the final product and potential impurities.

Troubleshooting Workflow for Nitrile Hydrolysis:

Troubleshooting_Hydrolysis start Low Yield or Impure Product incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction amide_impurity Amide Impurity Present start->amide_impurity side_products Other Side Products start->side_products solution_incomplete Solution: - Increase reaction time. - Increase temperature/reflux. - Ensure sufficient acid/base concentration. incomplete_reaction->solution_incomplete Yes solution_amide Solution: - Prolong reaction time at reflux to drive hydrolysis to completion. amide_impurity->solution_amide Yes solution_side_products Solution: - For acid-sensitive substrates, consider enzymatic hydrolysis. - For base-sensitive substrates, use acidic hydrolysis. side_products->solution_side_products Yes

Caption: Troubleshooting workflow for the hydrolysis of 3,4-difluorobenzyl cyanide.

Common Issues and Solutions:

  • Incomplete Hydrolysis: The most common issue is the presence of unreacted starting material or the intermediate, 3,4-difluorophenylacetamide.

    • Solution: Increase the reaction time and/or temperature. Ensure that the concentration of the acid or base is sufficient to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • Side Reactions: Under harsh acidic or basic conditions, other functional groups in the molecule may be sensitive and lead to byproducts.

    • Solution: If the substrate is sensitive to strong acids or bases, consider milder hydrolysis conditions. Enzymatic hydrolysis can be an alternative for sensitive substrates.

  • Product Isolation: In basic hydrolysis, the product is a carboxylate salt.

    • Solution: Careful acidification of the reaction mixture to a pH of 1-2 is necessary to precipitate the free carboxylic acid before extraction.[1]

Quantitative Data on Nitrile Hydrolysis Conditions:

The following table provides data on the hydrolysis of a structurally similar nitrile, which illustrates the effect of reaction conditions on yield.

SubstrateConditionsTemperature (°C)Time (min)Yield (%)
2,6-DifluorobenzonitrileNon-catalytic, water25030064.27 (of amide)
PhenylacetonitrileNear-critical water250-290-(Kinetic study)
3,4-Difluorobenzyl cyanideConc. H₂SO₄/H₂OReflux-85-95

Note: The data for 2,6-difluorobenzonitrile shows the yield of the intermediate amide. The yield for 3,4-difluorobenzyl cyanide is a typical reported range.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol describes the synthesis of ethyl 3,4-difluorophenylacetate, a precursor to this compound.

Materials:

  • 3,4-Difluorophenylboronic acid

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine 3,4-difluorophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.08 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Add ethyl bromoacetate (1.0 equivalent) via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: The resulting ethyl 3,4-difluorophenylacetate can be hydrolyzed to this compound by refluxing with an aqueous solution of sodium hydroxide, followed by acidic work-up.

Protocol 2: Hydrolysis of 3,4-Difluorobenzyl Cyanide

This protocol details the direct conversion of 3,4-difluorobenzyl cyanide to this compound via acidic hydrolysis.

Materials:

  • 3,4-Difluorobenzyl cyanide

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, carefully and slowly add concentrated sulfuric acid to water with cooling to prepare the acidic solution. Caution: This is a highly exothermic process.

  • Reagent Addition: Add 3,4-difluorobenzyl cyanide to the cooled acid mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring. The reaction time will vary depending on the scale and concentration, but it is typically several hours. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.[1]

References

Technical Support Center: Optimizing Amide Bond Formation with 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize amide bond formation using 3,4-difluorophenylacetic acid. The electron-withdrawing nature of the fluorine atoms can present unique challenges, and this guide is designed to help you navigate and overcome them.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid due to the electron-withdrawing fluorine atoms.- Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. - Consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH for highly challenging couplings.[1] - Increase the equivalents of the coupling reagent (1.2-1.5 eq).
Low nucleophilicity of the amine (e.g., electron-deficient anilines).- Increase the reaction temperature (e.g., to 40-60 °C), monitoring for potential side reactions. - Use a stronger, non-nucleophilic base like DBU in catalytic amounts, or a stoichiometric amount of a hindered base like DIPEA.
Hydrolysis of the activated ester intermediate.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Side Products Epimerization at an adjacent chiral center.- Add a racemization suppressor like HOBt or OxymaPure.[2] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2]
Formation of a guanidinium byproduct with uronium/aminium reagents (e.g., HATU, HBTU).- Avoid using a large excess of the coupling reagent. - Ensure the carboxylic acid is fully dissolved and mixed before adding the coupling reagent. The order of addition can be critical.[3]
Dehydration of primary amide side chains (if present in the amine partner).- The addition of HOBt can help prevent this side reaction when using carbodiimide coupling agents.[4]
Difficult Purification Removal of urea byproducts from carbodiimide reagents (e.g., DCC, EDC).- For DCC, the byproduct (DCU) is largely insoluble in many organic solvents and can be removed by filtration. - For EDC, the byproduct is water-soluble and can be removed by an aqueous workup.[5]
Excess coupling reagent or other reaction components.- Quench the reaction with an aqueous solution (e.g., NH4Cl or NaHCO3) to hydrolyze excess activated species. - Utilize column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

The best coupling reagent often depends on the specific amine being used. For simple, nucleophilic amines, standard reagents like EDC in combination with HOBt can be effective. However, due to the electron-deficient nature of this compound, more powerful uronium/aminium salts like HATU or HBTU are often recommended, especially when coupling to less reactive amines.[5] For particularly challenging or sterically hindered couplings, converting the carboxylic acid to an acyl fluoride can be a superior strategy.

Q2: What is the optimal base and solvent for this reaction?

A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[2] DIPEA is often preferred due to its steric bulk, which minimizes side reactions.[2] Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are generally the best choices.[2] The selection should be based on the solubility of your substrates.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on the TLC plate will help in determining the consumption of the limiting reagent and the formation of the product.

Q4: What is the typical reaction time and temperature?

Reaction times can vary from a few hours to overnight. With efficient coupling reagents like HATU, reactions can be complete in 1-4 hours at room temperature. For less reactive systems, longer reaction times or elevated temperatures (40-60 °C) may be necessary. It is always recommended to monitor the reaction to determine the optimal time.

Data Presentation: Comparison of Coupling Methods

The following table summarizes expected yields for the amide coupling of this compound with a representative primary amine (e.g., benzylamine) under different conditions. These are representative values based on literature for similar electron-deficient systems.

Coupling Reagent Additive Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
EDCHOBtDIPEADMF2512-1870-85[6]
HATU-DIPEADMF251-485-95
HBTU-DIPEADMF252-680-90[7]
Acyl Fluoride (via TFFH)-DIPEADCM251-3>90
DCCDMAP-DCM251265-80

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound

  • Amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a procedure using the carbodiimide EDC with the additive HOBt.

Materials:

  • This compound

  • Amine

  • EDC (or EDC·HCl)

  • HOBt

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF, add the amine (1.0-1.2 equivalents).

  • Add EDC (1.2 equivalents) to the mixture.

  • Add DIPEA or TEA (2.0 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel as needed.

Visualizations

Amide_Bond_Formation_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_end Workup & Purification Carboxylic_Acid 3,4-Difluorophenylacetic Acid Activation Activation (Coupling Reagent + Base) Carboxylic_Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Troubleshooting_Flowchart Start Low Amide Yield? Check_Activation Incomplete Acid Activation? Start->Check_Activation Yes Check_Amine Poorly Nucleophilic Amine? Check_Activation->Check_Amine No Sol_Activation Use stronger coupling reagent (e.g., HATU, Acyl Fluoride). Increase reagent equivalents. Check_Activation->Sol_Activation Yes Check_Conditions Suboptimal Conditions? Check_Amine->Check_Conditions No Sol_Amine Increase reaction temperature. Use a stronger base. Check_Amine->Sol_Amine Yes Sol_Conditions Ensure anhydrous conditions. Use an inert atmosphere. Check_Conditions->Sol_Conditions Yes End Optimized Yield Sol_Activation->End Sol_Amine->End Sol_Conditions->End

Caption: Troubleshooting flowchart for low amide yield.

References

Technical Support Center: Purification of Crude 3,4-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,4-difluorophenylacetic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significantly low yield after recrystallizing my crude this compound. What are the potential causes and how can I improve the recovery?

Answer:

Low recovery during recrystallization is a common issue. The primary causes and their solutions are outlined below:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for the compound, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen different solvents or use a solvent/anti-solvent system. For this compound, toluene or a water/ethanol mixture has been reported to be effective.[1]

  • Premature Crystallization: If crystals form too quickly while the solution is still warm, impurities can become trapped.

    • Solution: Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.

  • Product Lost During Filtration: Fine crystals can pass through the filter paper.

    • Solution: Use a finer porosity filter paper or a double layer of filter paper. Ensure the filter paper is properly seated in the funnel.

Issue 2: Oily Product Instead of Crystals

Question: My this compound derivative is "oiling out" and not forming solid crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which can depress the melting point.

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before inducing crystallization.

  • Use a Different Solvent: A solvent in which the compound is less soluble may promote crystallization over oiling out.

  • Increase the Solvent Volume: A more dilute solution can sometimes prevent oiling out by lowering the saturation point.

  • Seed the Solution: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.

  • Purify by Column Chromatography First: If the crude product is highly impure, it may be necessary to perform column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Persistent Colored Impurities

Question: I have a persistent yellow or brown color in my this compound sample, even after recrystallization. How can I remove it?

Answer:

Colored impurities are common in organic synthesis.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating colored impurities from your desired product.

  • Chemical Treatment: Depending on the nature of the impurity, a dilute wash with a suitable reagent (e.g., sodium bisulfite for certain colored byproducts) during the workup might be effective. This should be approached with caution to avoid reacting with the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities largely depend on the synthetic route used:

  • From Nitrile Hydrolysis: Unreacted 3,4-difluorobenzyl cyanide or the intermediate amide are common impurities.

  • From Suzuki Coupling: Positional isomers of this compound can be present.[2][3] Byproducts from the coupling reaction, such as boric acid and products of beta-hydride elimination, may also be present.

  • From Malonic Ester Synthesis: The primary impurity is often the dialkylated malonic ester, which can be difficult to separate.

Q2: What are the recommended starting conditions for column chromatography of this compound?

A2: For a polar compound like a carboxylic acid, a normal-phase silica gel column is typically used. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity to elute your product. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve the peak shape and reduce tailing by keeping the carboxylic acid protonated.

Q3: Can I use reverse-phase HPLC for the purification of this compound derivatives?

A3: Yes, reverse-phase HPLC is a suitable technique for the analysis and purification of this compound and its derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for the carboxylic acid, it is advisable to acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid.

Q4: How can I form amide or ester derivatives of this compound?

A4:

  • Esterification: A common method is Fischer esterification, where the carboxylic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[1]

  • Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly form the amide bond between the carboxylic acid and the amine.[1]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification MethodTypical YieldPurity AchievedKey AdvantagesCommon Disadvantages
Recrystallization 70-90%>98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is moderately soluble; may not remove closely related impurities.
Column Chromatography 60-85%>99%Excellent for separating complex mixtures and closely related impurities.More time-consuming and requires more solvent than recrystallization.
Acid-Base Extraction >90%VariableGood for separating acidic products from neutral or basic impurities.Purity depends on the nature of the impurities; may require further purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., toluene, ethanol/water, ethyl acetate, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate with 0.5% acetic acid). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_start Crude Product Analysis cluster_decision Purification Strategy cluster_purification Purification Methods cluster_end Final Product start Crude 3,4-Difluorophenylacetic Acid Derivative tlc_analysis TLC Analysis to Assess Number of Components start->tlc_analysis decision Is the major spot well-separated from impurities? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: A logical workflow for the purification of this compound derivatives.

signaling_pathway ext_stimulus Inflammatory Stimuli (e.g., Cytokines) membrane Cell Membrane mapkkk MAPKKK (e.g., MEKK1) ext_stimulus->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk mapk MAPK (e.g., JNK/p38) mapkk->mapk transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor nucleus Nucleus gene_expression Gene Expression (e.g., COX-2, Cytokines) transcription_factor->gene_expression inflammation Inflammation gene_expression->inflammation drug 3,4-Difluorophenylacetic Acid Derivative (Potential Inhibitor) drug->mapk

Caption: Hypothesized MAPK signaling pathway inhibition by a this compound derivative.

References

Technical Support Center: Synthesis of 3,4-Difluorophenylacetic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,4-difluorophenylacetic acid amides. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of this compound is showing low to no yield. What are the potential causes?

Low or no yield in the amidation of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxylic acid.

Potential Causes:

  • Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to activate the this compound effectively.

  • Poor Nucleophilicity of the Amine: The amine used may be sterically hindered or have low nucleophilicity, leading to a slow or incomplete reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly hinder the reaction. Amide bond formation is sensitive to these parameters.

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and low product yield. It is crucial to use anhydrous solvents and reagents.[1]

  • Side Reactions: Competing side reactions can consume the starting materials or the activated intermediate, reducing the desired product's yield.

Q2: What are the common side reactions observed during the synthesis of this compound amides, and how can I minimize them?

Several side reactions can occur during the amidation of this compound, particularly when using carbodiimide coupling reagents like DCC or EDC.

  • N-Acylurea Formation: This is a common byproduct when using carbodiimide reagents. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[2]

    • Mitigation: Adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts more efficiently with the amine.[2][3]

  • Racemization: If the amine or another part of the molecule contains a chiral center, racemization can occur, especially with prolonged reaction times or at elevated temperatures.

    • Mitigation: The use of additives like HOBt or HOAt is highly recommended to suppress racemization.[3] Maintaining a low reaction temperature is also crucial.

  • Formation of Anhydride: The activated carboxylic acid can react with another molecule of this compound to form the corresponding anhydride. This anhydride can then react with the amine, but this pathway consumes an extra equivalent of the acid.

  • Guanidinium Byproduct Formation: Uronium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the amine to form a guanidinium byproduct, which can complicate purification.[4]

Q3: How do I choose the right coupling reagent for the amidation of this compound?

The choice of coupling reagent is critical and depends on the specific amine used (primary, secondary, electron-rich, or electron-deficient) and the desired scale of the reaction.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effective, readily available.Can lead to N-acylurea formation and racemization without additives. DCU (from DCC) is often insoluble and can be difficult to remove.[3]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization.Can be more expensive. Byproducts can sometimes be challenging to remove.
Aminium/Uronium Salts HBTU, HATU, TBTUFast reaction times, high yields, low racemization.[3]Can form guanidinium byproducts. HATU is generally more reactive and less prone to epimerization than HBTU.[3]
Other T3PByproducts are water-soluble, simplifying workup. Low epimerization rates.[5]May require specific reaction conditions.

For electron-deficient amines, more potent coupling reagents like HATU or a combination of EDC/DMAP with a catalytic amount of HOBt may be necessary to achieve good yields.[6]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete activation of this compound.* Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).* Increase the equivalents of the coupling reagent and additive.* Ensure the coupling reagent is not degraded; use a fresh batch.
Low nucleophilicity of the amine.* Increase the reaction temperature (monitor for side reactions).* Use a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rate.* Consider using a stronger, non-nucleophilic base like DBU if applicable.
Presence of moisture.* Use anhydrous solvents and reagents.* Dry glassware thoroughly before use.* Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC, Difficult Purification Formation of N-acylurea byproduct (with carbodiimides).* Add HOBt or HOAt to the reaction mixture.* For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup.[3][7]
Unreacted starting materials.* Increase the reaction time.* Increase the equivalents of the limiting reagent.
Formation of other byproducts.* Optimize the order of addition of reagents. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions.
Product is an oil or difficult to crystallize Residual solvent or impurities.* Ensure complete removal of the reaction solvent under high vacuum.* Purify by column chromatography using a suitable solvent system.* Attempt to form a salt of the product if it contains a basic or acidic moiety to induce crystallization.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt

This protocol provides a general starting point for the synthesis of this compound amides. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table provides a hypothetical comparison of yields for the synthesis of a generic this compound amide using different coupling systems. Actual yields will vary depending on the specific amine used.

Coupling SystemBaseSolventTypical Yield (%)Purity (%)
EDC / HOBtDIPEADCM75-90>95
DCC / HOBt-DCM70-85>95
HATUDIPEADMF85-98>98
T3PPyridineEtOAc80-95>97

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound, Amine, and HOBt in Anhydrous Solvent add_base Add Non-nucleophilic Base (e.g., DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute and Wash monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: A typical experimental workflow for the synthesis of this compound amides using EDC/HOBt coupling.

Signaling Pathway of Carbodiimide-Mediated Amide Formation with HOBt

reaction_pathway cluster_activation Activation cluster_side_reaction Side Reaction cluster_main_pathway Main Pathway RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide EDC or DCC N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2

Caption: Reaction pathway showing the role of HOBt in preventing N-acylurea formation during carbodiimide-mediated amidation.

References

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis of these valuable molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Low or No Conversion of Starting Material

Question: I am observing low or no conversion of my starting material in a nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no conversion in SNAr fluorination is a common issue that can often be attributed to several factors related to the reagents and reaction conditions.

Potential Causes and Solutions:

  • Inactive Fluoride Source: The fluoride salt (e.g., KF, CsF) is highly hygroscopic, and any absorbed water will significantly reduce its nucleophilicity.

    • Solution: Ensure your fluoride salt is rigorously dried before use. This can be achieved by heating under vacuum or by spray-drying. Consider using a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, to enhance the solubility and reactivity of the fluoride salt.[1][2] Anhydrous tetramethylammonium fluoride (Me₄NF) is a highly reactive alternative that can be prepared from KF and Me₄NCl.[1]

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or sulfolane. These solvents are effective at solvating the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.[1] Ensure the solvent is anhydrous, as water will compete with the fluoride nucleophile.

  • Insufficient Temperature: SNAr fluorinations often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. However, be mindful of potential substrate or product decomposition at very high temperatures.[3] Monitoring the reaction progress by TLC or LC-MS at different temperatures can help identify the optimal conditions.

Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: My electrophilic fluorination reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in electrophilic aromatic substitution for fluorination can be challenging due to the high reactivity of many fluorinating agents.

Potential Causes and Solutions:

  • Highly Reactive Fluorinating Agent: Reagents like elemental fluorine (F₂) are extremely reactive and often exhibit poor selectivity.[4]

    • Solution: Employ a milder and more selective electrophilic fluorinating agent. N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally more selective and easier to handle.[4]

  • Reaction Conditions: The solvent and temperature can influence the regioselectivity of the reaction.

    • Solution: Experiment with different solvents. In some cases, a change in solvent can alter the solvation of the electrophile and the substrate, leading to improved selectivity. Lowering the reaction temperature can also sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Substrate Control: The electronic and steric properties of the substituents already present on the aromatic ring are the primary determinants of regioselectivity.

    • Solution: If possible, consider a synthetic route where a directing group is used to guide the fluorination to the desired position. While this adds steps, it can be a reliable way to achieve high regioselectivity.

Side Reactions in Palladium-Catalyzed Fluorination

Question: I am observing significant side products, such as reduced arene (Ar-H) or regioisomers, in my palladium-catalyzed fluorination of an aryl halide/triflate. How can I suppress these side reactions?

Answer:

Side reactions are a known challenge in palladium-catalyzed fluorination, often arising from the complex catalytic cycle.

Potential Causes and Solutions:

  • Formation of Reduced Arene (Hydrodehalogenation): This side product can form from various pathways, including reaction with trace water or other proton sources.

    • Solution: Ensure all reagents and solvents are scrupulously dry. The use of a glovebox for reaction setup is often recommended.[5] The choice of ligand can also be critical; sterically hindered biaryl phosphine ligands have been shown to minimize the formation of reduction byproducts.[5][6]

  • Formation of Regioisomers: This can occur through the formation of a benzyne intermediate, especially with substrates bearing protons ortho to the leaving group.[5]

    • Solution: Modifying the ligand on the palladium catalyst can significantly reduce the formation of regioisomers. A rationally designed ligand can disfavor the deprotonation event that leads to the benzyne intermediate.[5] Optimizing the reaction temperature and the choice of base can also help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of fluorinated aromatic compounds?

A1: The main challenges stem from the unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond. Key difficulties include:

  • Controlling Reactivity and Selectivity: Many fluorinating agents are highly reactive, leading to a lack of selectivity and the formation of multiple products.[4]

  • Harsh Reaction Conditions: Traditional methods often require high temperatures, strong acids or bases, or hazardous reagents, which can limit their applicability to complex molecules with sensitive functional groups.[3]

  • Side Reactions: Undesired side reactions such as hydrodehalogenation, protodemetalation, and amination are common in many fluorination protocols.

  • Late-Stage Fluorination: Introducing a fluorine atom late in a synthetic sequence on a complex molecule remains a significant hurdle.

Q2: What are the key safety precautions to consider when working with electrophilic fluorinating agents like Selectfluor® and NFSI?

A2: While Selectfluor® and NFSI are generally safer to handle than elemental fluorine, they are still potent oxidizing agents and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Incompatible Solvents: Be aware of solvent compatibility. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[7]

  • Handling and Storage: These reagents should be stored in a cool, dry place away from incompatible materials. They are typically stable solids but should be handled with care to avoid inhalation of dust.

  • Quenching: Quenching of reactions containing these reagents should be done cautiously, as it can be exothermic. It is often recommended to cool the reaction mixture before quenching.

Q3: What is the Balz-Schiemann reaction, and what are its main limitations?

A3: The Balz-Schiemann reaction is a classical method for synthesizing aryl fluorides from aryl amines. It involves the diazotization of an aromatic amine to form a diazonium salt, which is then converted to an aryldiazonium tetrafluoroborate. Thermal decomposition of this salt yields the corresponding aryl fluoride.[8][9]

The main limitations of the Balz-Schiemann reaction include:

  • Harsh Conditions: The thermal decomposition step often requires high temperatures, which can lead to the decomposition of sensitive substrates.[8]

  • Safety Concerns: Aryldiazonium salts can be explosive and must be handled with caution, especially on a larger scale.[8]

  • Modest Yields and Side Products: The reaction can sometimes give modest yields and be accompanied by the formation of side products.[8]

Q4: How does the electronic nature of the aromatic ring affect nucleophilic aromatic substitution (SNAr) for fluorination?

A4: The SNAr mechanism for fluorination is highly dependent on the electronic properties of the aromatic ring. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For the reaction to be favorable, the aromatic ring must be electron-deficient. This is typically achieved by having one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction. Electron-rich aromatic rings are generally unreactive under SNAr conditions.

Quantitative Data Summary

Table 1: Comparison of Fluoride Sources for SNAr Reaction of 4-Nitrochlorobenzene

Fluoride SourceAdditiveTemperature (°C)Time (h)Yield (%)
KFNone2204858
KF18-crown-6821.592
CsFNone150685
TBAFNone250.5>95

Data compiled from various sources for illustrative purposes.

Table 2: Effect of Ligand on Pd-Catalyzed Fluorination of 4-Chlorotoluene

LigandBaseTemperature (°C)Time (h)Yield (%)Reduced Arene (%)
P(t-Bu)₃CsF110244515
Buchwald Ligand ACsF1102485<5
Josiphos Ligand BCsF1102478<5

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor®
  • Materials: Activated aromatic substrate (1.0 mmol), Selectfluor® (1.1 mmol), and anhydrous acetonitrile (10 mL).

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aromatic substrate and anhydrous acetonitrile. b. Stir the solution at room temperature until the substrate is fully dissolved. c. Add Selectfluor® in one portion. d. Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. e. Upon completion, quench the reaction by adding water (20 mL). f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Protocol 2: Balz-Schiemann Reaction
  • Materials: Aromatic amine (1.0 equiv), 48% aqueous HBF₄ (3.0 equiv), sodium nitrite (1.1 equiv), diethyl ether.

  • Procedure: a. Diazotization: Dissolve the aromatic amine in 48% HBF₄ at 0 °C. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature. b. Isolation of Diazonium Salt: The precipitated aryldiazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. c. Thermal Decomposition: Gently heat the dry diazonium salt in a flask without solvent until the evolution of nitrogen gas ceases. The product can be distilled directly from the reaction flask. Alternatively, the decomposition can be carried out in an inert, high-boiling solvent.[8][9] d. Purification: The resulting aryl fluoride is then purified by distillation or chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent reagent Add Fluorinating Agent (e.g., Selectfluor®) start->reagent stir Stir at Defined Temperature reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for electrophilic aromatic fluorination.

troubleshooting_logic problem Low Yield in SNAr Fluorination cause1 Inactive Fluoride Source? problem->cause1 cause2 Inappropriate Solvent? problem->cause2 cause3 Sub-optimal Temperature? problem->cause3 solution1 Dry Fluoride Salt Thoroughly Add Phase-Transfer Catalyst cause1->solution1 solution2 Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) cause2->solution2 solution3 Optimize Temperature (Increase Incrementally) cause3->solution3

Caption: Troubleshooting logic for low yield in SNAr fluorination.

References

preventing decomposition of 3,4-Difluorophenylacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields or product decomposition during the synthesis of this compound?

A1: Low yields are often attributed to decomposition of the target molecule under the reaction conditions. The primary causes of decomposition are:

  • Harsh Reaction Conditions: Particularly in the nitrile hydrolysis route, the use of strong acids or bases at elevated temperatures can promote side reactions and degradation.

  • Thermal Stress: Phenylacetic acids can be susceptible to thermal decomposition, including decarboxylation, especially at elevated temperatures.

  • Oxidative Degradation: The presence of oxidizing agents or even atmospheric oxygen under certain conditions can lead to the formation of impurities.

  • Side Reactions in Coupling Methodologies: In synthetic routes like the Suzuki coupling, side reactions such as homocoupling of the boronic acid or dehalogenation of the aryl halide can consume starting materials and reduce the yield of the desired product.

Q2: I am observing a color change in my reaction mixture during nitrile hydrolysis. What could be the cause?

A2: A color change, often to a darker shade, during the hydrolysis of 3,4-difluorobenzyl cyanide can indicate the formation of polymeric or degradation byproducts. This is more likely to occur under harsh conditions, such as high concentrations of acid or base and elevated temperatures. It is recommended to monitor the reaction closely and consider milder conditions if significant color change is observed.

Q3: My final product shows an impurity with a lower molecular weight in the mass spectrum. What could it be?

A3: An impurity with a lower molecular weight could be 3,4-difluorotoluene, the product of decarboxylation of this compound. This decomposition reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group and is often promoted by heat.

Troubleshooting Guides

This section provides troubleshooting guidance for the two primary synthetic routes to this compound: Nitrile Hydrolysis and Suzuki Coupling.

Route 1: Nitrile Hydrolysis of 3,4-Difluorobenzyl Cyanide

The hydrolysis of 3,4-difluorobenzyl cyanide is a common and high-yielding method, but the harsh conditions required can lead to decomposition.

Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Low Yield of Carboxylic Acid Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted nitrile or the intermediate amide.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for decomposition. - Ensure the concentration of the acid or base is sufficient.
Decarboxylation: The product is decomposing to 3,4-difluorotoluene at high temperatures.- Lower the reaction temperature and extend the reaction time. - Consider using a milder acid or base catalyst.
Formation of Dark-Colored Byproducts Polymerization/Degradation: Harsh reaction conditions (high temperature, high acid/base concentration) can lead to the formation of complex impurities.- Reduce the reaction temperature. - Use a lower concentration of the acid or base. - Consider a two-step hydrolysis (nitrile to amide, then amide to acid) under milder conditions for each step.
Presence of Amide Intermediate Incomplete Hydrolysis of the Amide: The hydrolysis of the intermediate 3,4-difluorophenylacetamide to the carboxylic acid is incomplete.- Increase the reaction time or temperature after the initial hydrolysis of the nitrile. - Isolate the amide and subject it to a separate hydrolysis step under optimized conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3,4-Difluorobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzyl cyanide (1.0 eq).

  • Reagent Addition: Slowly add a mixture of sulfuric acid and water (e.g., 2:1 v/v) to the flask. The addition should be done carefully as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethanol and water).[1][2][3]

Diagram: Nitrile Hydrolysis Workflow and Potential Decomposition

G cluster_workflow Nitrile Hydrolysis Workflow cluster_decomposition Potential Decomposition Pathways 3,4-Difluorobenzyl_Cyanide 3,4-Difluorobenzyl Cyanide Amide_Intermediate 3,4-Difluorophenylacetamide (Intermediate) 3,4-Difluorobenzyl_Cyanide->Amide_Intermediate H₂O / H⁺ or OH⁻ (Milder Conditions) Decomposition_Product_2 Polymeric Byproducts 3,4-Difluorobenzyl_Cyanide->Decomposition_Product_2 Harsh Conditions Product This compound Amide_Intermediate->Product H₂O / H⁺ or OH⁻ (Forced Conditions) Amide_Intermediate->Decomposition_Product_2 Harsh Conditions Decomposition_Product_1 3,4-Difluorotoluene (Decarboxylation) Product->Decomposition_Product_1 Heat

Nitrile Hydrolysis and Decomposition Pathways
Route 2: Suzuki Coupling

The Suzuki coupling offers a milder alternative for the synthesis of this compound, but it is not without its own set of potential side reactions.

Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Low Yield of Coupled Product Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.- Ensure all reagents and solvents are anhydrous and degassed. - Use a fresh batch of catalyst and ligand. - Screen different palladium catalysts and ligands.
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow.- Use a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure it is anhydrous. - Consider the use of a phase-transfer catalyst if a biphasic system is used.
Formation of Homocoupled Byproducts Glaser Coupling: The boronic acid couples with itself.- Optimize the reaction temperature; lower temperatures can sometimes reduce homocoupling. - Adjust the stoichiometry of the reagents; a slight excess of the boronic acid is common, but a large excess can favor homocoupling.
Formation of Dehalogenated Byproduct Proto-deboronation/dehalogenation: The boronic acid or aryl halide is replaced by a hydrogen atom.- Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation pathways that can lead to these byproducts. - Choose a base that is less prone to promoting these side reactions.

Experimental Protocol: Suzuki Coupling for the Synthesis of Ethyl 3,4-difluorophenylacetate

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 3,4-difluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the crude ethyl 3,4-difluorophenylacetate by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water followed by acidification).

Diagram: Suzuki Coupling Workflow and Common Side Reactions

G cluster_workflow Suzuki Coupling Workflow cluster_side_reactions Potential Side Reactions Starting_Materials 3,4-Difluorophenylboronic Acid + Ethyl Bromoacetate Coupling Pd Catalyst, Base Starting_Materials->Coupling Coupled_Ester Ethyl 3,4-Difluorophenylacetate Coupling->Coupled_Ester Homocoupling Homocoupling of Boronic Acid Coupling->Homocoupling Dehalogenation Dehalogenation of Bromoacetate Coupling->Dehalogenation Hydrolysis NaOH, H₂O/EtOH Coupled_Ester->Hydrolysis Product This compound Hydrolysis->Product

Suzuki Coupling Workflow and Potential Side Reactions

Stability Data

Stress Condition Expected Stability Potential Decomposition Products
Acidic (e.g., 0.1 M HCl, 80°C) ModeratePotential for slow hydrolysis of any residual amide and possible decarboxylation at elevated temperatures.
Basic (e.g., 0.1 M NaOH, 80°C) LowProne to salt formation and potential for decarboxylation, especially with prolonged heating.
Oxidative (e.g., 3% H₂O₂, RT) ModerateThe phenyl ring and benzylic position could be susceptible to oxidation, leading to hydroxylated or other oxidized byproducts.
Thermal (e.g., 80°C, solid state) Moderate to LowDecarboxylation to 3,4-difluorotoluene is a primary concern.
Photolytic (e.g., UV/Vis light) HighGenerally expected to be stable, but photodecarboxylation can occur in some phenylacetic acids.

This technical support center provides a foundational guide to preventing the decomposition of this compound during its synthesis. For critical applications, it is always recommended to perform optimization and stability studies under your specific laboratory conditions.

References

Technical Support Center: Suzuki Coupling with 3,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions with 3,4-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3,4-difluorophenylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: When encountering low yields with 3,4-difluorophenylboronic acid, a systematic check of key reaction parameters is crucial. As an electron-deficient boronic acid, it presents specific challenges. Here’s a prioritized checklist:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If you are not using a precatalyst, this reduction step can be inefficient. Consider using a modern, air- and moisture-stable palladium precatalyst like those based on biarylphosphine ligands.[2]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][3]

  • Base Selection: Due to the electron-withdrawing nature of the fluorine atoms, 3,4-difluorophenylboronic acid is more prone to protodeboronation (cleavage of the C-B bond).[4][5] This side reaction is often exacerbated by the presence of a base.[3] Stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often recommended for electron-deficient boronic acids to promote the desired transmetalation step over protodeboronation.[1]

  • Ligand Choice: For electron-deficient coupling partners, electron-rich and sterically bulky phosphine ligands are generally more effective.[2] Ligands like SPhos and XPhos (Buchwald ligands) have demonstrated high efficacy in these challenging couplings.[6][7]

Q2: I am observing a significant amount of homocoupling byproduct (biphenyl of 3,4-difluorophenylboronic acid). What is the cause and how can I minimize it?

A2: Homocoupling is a common side reaction in Suzuki couplings and is primarily caused by the presence of oxygen.[8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[8] To minimize this:

  • Rigorous Degassing: Ensure all solvents, including any water used in the reaction mixture, are thoroughly degassed prior to use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Use of Precatalysts: Modern palladium precatalysts are designed to efficiently generate the active Pd(0) species in situ, which can help to minimize the concentration of Pd(II) species that may lead to homocoupling.[8]

Q3: What is protodeboronation and why is it a particular issue with 3,4-difluorophenylboronic acid? How can I prevent it?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3] 3,4-Difluorophenylboronic acid is particularly susceptible to this due to the electron-withdrawing fluorine atoms, which increase the acidity of the boronic acid and weaken the C-B bond.[4][5]

To mitigate protodeboronation:

  • Anhydrous Conditions: When possible, using anhydrous solvents and reagents can significantly reduce the presence of a proton source.[3]

  • Careful Base Selection: Weaker bases or non-aqueous conditions can be beneficial. Potassium fluoride (KF) is sometimes used as a base to minimize protodeboronation.[3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[9]

  • Reaction Temperature: Lowering the reaction temperature, if the coupling still proceeds at a reasonable rate, can help to minimize this side reaction.[3]

Troubleshooting Guide

If you are experiencing issues with your Suzuki coupling reaction, the following guide provides a structured approach to troubleshooting.

Low Yield with Electron-Deficient Boronic Acids

The following flowchart outlines a decision-making process for troubleshooting low yields when using 3,4-difluorophenylboronic acid.

Troubleshooting_Workflow Troubleshooting Low Yield with 3,4-Difluorophenylboronic Acid start Low Yield Observed check_catalyst Is the catalyst system optimal? (e.g., Buchwald precatalyst, electron-rich ligand) start->check_catalyst use_er_ligand Use an electron-rich, bulky ligand (e.g., SPhos, XPhos) check_catalyst->use_er_ligand No check_conditions Are reaction conditions rigorously inert? check_catalyst->check_conditions Yes use_stronger_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) increase_temp Increase reaction temperature use_stronger_base->increase_temp use_er_ligand->use_stronger_base end Re-run Experiment increase_temp->end degas_solvent Thoroughly degas solvent and use inert atmosphere check_conditions->degas_solvent No check_boronic_acid Is protodeboronation suspected? check_conditions->check_boronic_acid Yes degas_solvent->end use_anhydrous Use anhydrous conditions or a protected boronic acid derivative check_boronic_acid->use_anhydrous Yes check_boronic_acid->end No use_anhydrous->end

Troubleshooting flowchart for electron-deficient boronic acids.

Data Presentation: Catalyst System Performance

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-11085-98A robust system for many fluorinated substrates.[2]
Pd₂(dba)₃XPhosK₃PO₄THF/H₂ORoom Temp - 8090-99Highly active catalyst, often allowing for lower reaction temperatures.[10]
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10070-95A more traditional catalyst, may require higher temperatures.
PdCl₂(dppf)-Cs₂CO₃DMF90-12080-97Effective for a range of aryl halides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using 3,4-difluorophenylboronic acid and an aryl bromide.

Materials:

  • 3,4-Difluorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[2]

  • Ligand (e.g., SPhos, 4 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[2]

  • Degassed solvent (e.g., Dioxane/Water 4:1)[2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide, 3,4-difluorophenylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Add reagents to flask) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Reaction Work-up (Quench, Extract, Wash) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Pure Product (NMR, MS, etc.) purify->characterize

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding these steps can aid in troubleshooting.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base diaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[11]

  • Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center, facilitated by the base.[11] This is often the rate-determining step, especially for electron-deficient boronic acids.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

References

Technical Support Center: 3,4-Difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis.[1] The most common reactions involve derivatization of the carboxylic acid group, such as:

  • Esterification: Formation of esters by reacting with various alcohols under acidic catalysis (e.g., H₂SO₄, p-TsOH, or BF₃).[2][3]

  • Amidation: Formation of amides by reacting with amines using a coupling agent (e.g., HBTU, EDC).[1]

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol.

  • Acid Chloride Formation: Conversion to 3,4-Difluorophenylacetyl chloride, a more reactive intermediate, using reagents like thionyl chloride or oxalyl chloride.

Q2: What is a typical work-up procedure for an esterification reaction of this compound?

A2: A general work-up for a Fischer esterification involves cooling the reaction mixture, removing the excess alcohol under reduced pressure, and diluting the residue with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt such as MgSO₄ or Na₂SO₄, filtered, and concentrated to yield the crude ester.[1][2]

Q3: How can I purify the product of a this compound reaction?

A3: Purification methods depend on the physical properties of the product. Common techniques include:

  • Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials.[1]

  • Recrystallization: Suitable for solid products to obtain high purity.

  • Distillation: Applicable for liquid products that are thermally stable.

Troubleshooting Guides

Problem 1: Low or No Product Yield After Work-up
Possible Cause Troubleshooting Step
Product is water-soluble and was lost in the aqueous layer. Check the aqueous washes by TLC or LC-MS to see if the product is present. If so, re-extract the aqueous layers with a more polar organic solvent.
Product is volatile and was lost during solvent removal. Use a rotary evaporator with a cold trap and avoid excessive heating. Check the solvent in the cold trap for the presence of your product.[4]
Incomplete reaction. Before work-up, confirm reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagents.
Product degradation during work-up. This compound and its derivatives may be sensitive to strong acids or bases. If you suspect degradation, use milder work-up conditions (e.g., dilute acid/base washes) and test the stability of your compound to the work-up reagents on a small scale.[4]
Precipitation of product during extraction. If a solid precipitates at the interface of the organic and aqueous layers, it could be your product. Isolate the solid by filtration and analyze it.
Problem 2: Impure Product After Work-up
Possible Cause Troubleshooting Step
Presence of unreacted this compound. During the work-up, ensure thorough washing with a base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material. Monitor the effectiveness of the wash with pH paper.
Presence of byproducts from side reactions. Optimize reaction conditions to minimize side reactions. Purify the crude product using column chromatography or recrystallization.
Emulsion formation during extraction. To break an emulsion, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Residual solvent. Ensure complete removal of the solvent under reduced pressure. For high-boiling point solvents like DMF or DMSO, co-evaporation with a lower-boiling point solvent like toluene can be effective.

Experimental Protocols

Protocol 1: General Work-up for Esterification of this compound
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the alcohol is in excess and used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Dilution: Dilute the residue with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted this compound.

    • Water.

    • Saturated aqueous sodium chloride (brine) solution to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Work-up for Amide Coupling of this compound
  • Solvent Removal/Dilution: Depending on the reaction solvent, either dilute the reaction mixture with an organic solvent like ethyl acetate or remove the reaction solvent (e.g., DMF) under high vacuum and then dissolve the residue in an appropriate organic solvent.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to remove unreacted amine and basic byproducts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted this compound.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the solution and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Visualized Workflows

Esterification_Workup cluster_reaction Reaction Mixture cluster_workup Work-up Procedure cluster_purification Purification Reaction Completed Esterification Reaction Cool Cool to RT Reaction->Cool Remove_Solvent Remove Excess Alcohol (Reduced Pressure) Cool->Remove_Solvent Dilute Dilute with Ethyl Acetate Remove_Solvent->Dilute Wash_NaHCO3 Wash with sat. NaHCO3 (aq) Dilute->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Column Chromatography (if necessary) Filter_Concentrate->Purify Pure_Product Pure Ester Purify->Pure_Product

Caption: Workflow for a typical esterification work-up.

Amidation_Workup cluster_reaction Reaction Mixture cluster_workup Work-up Procedure cluster_purification Purification Reaction Completed Amidation Reaction Dilute Dilute with Ethyl Acetate Reaction->Dilute Wash_HCl Wash with 1M HCl (aq) Dilute->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 (aq) Wash_HCl->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Recrystallization or Column Chromatography Filter_Concentrate->Purify Pure_Product Pure Amide Purify->Pure_Product

Caption: Workflow for a typical amidation work-up.

Quantitative Data Summary

Reaction Type Reagents Typical Yield Reference
Synthesis via Suzuki Coupling and Hydrolysis3,4-Difluorophenylboronic acid, Ethyl bromoacetate, Pd catalyst, Base60-80% (overall)[1]
Synthesis via Hydrolysis of 3,4-Difluorobenzyl cyanide3,4-Difluorobenzyl cyanide, Strong acid or base85-95%[1]
Fischer EsterificationThis compound, Alcohol, Acid catalystGenerally >90%[3]

References

Technical Support Center: Synthesis of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two common synthetic routes: Nitrile Hydrolysis and the Grignard Reaction.

Route 1: Nitrile Hydrolysis of 3,4-Difluorobenzyl Cyanide

This is a widely used, high-yielding method for the preparation of this compound.[1]

Q1: My reaction yield is low after performing the nitrile hydrolysis. What are the possible causes and solutions?

A1: Low yields in nitrile hydrolysis can stem from several factors:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not have gone to completion. The primary intermediate is the corresponding amide (3,4-difluorophenylacetamide).

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been refluxed for a sufficient duration (typically 3-5 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and intermediate amide.

      • Acid Concentration: The concentration of the sulfuric acid is crucial. A dilute acid may not be effective in driving the hydrolysis to completion.[1]

  • Product Loss During Workup: The product may be lost during the isolation and purification steps.

    • Troubleshooting:

      • Precipitation: Ensure the reaction mixture is poured into a sufficient volume of cold water or onto crushed ice to fully precipitate the product.[1]

      • Washing: While washing the filtered product with cold water is necessary to remove excess acid, excessive washing can lead to loss of product due to its slight solubility.

Q2: I have identified an impurity in my final product with a molecular weight corresponding to 3,4-difluorophenylacetamide. How can I minimize its formation?

A2: The presence of 3,4-difluorophenylacetamide indicates incomplete hydrolysis of the amide intermediate.

  • Troubleshooting:

    • Increase Reaction Time/Temperature: Prolonging the reflux time or slightly increasing the reaction temperature can facilitate the complete hydrolysis of the amide to the carboxylic acid.

    • Stronger Acidic Conditions: While sulfuric acid is standard, ensuring its concentration is adequate is key. However, overly harsh conditions should be avoided to prevent potential side reactions.

Q3: Are there other potential impurities I should be aware of in the nitrile hydrolysis route?

A3: Besides the amide intermediate, other potential impurities can include:

  • Unreacted Starting Material: Residual 3,4-difluorobenzyl cyanide.

  • Positional Isomers: If the starting material, 3,4-difluorobenzyl cyanide, contains positional isomers (e.g., 2,4-difluorobenzyl cyanide), these will likely be carried through the synthesis to form the corresponding isomeric phenylacetic acids.

Route 2: Grignard Reaction of a 3,4-Difluorobenzyl Halide with CO₂

This method involves the formation of a Grignard reagent from a 3,4-difluorobenzyl halide, followed by carboxylation with carbon dioxide.

Q1: My Grignard reaction is failing, or the yield is very low. What are the common pitfalls?

A1: Grignard reactions are highly sensitive to reaction conditions.

  • Presence of Water: Grignard reagents are strong bases and will react with even trace amounts of water. This will quench the reagent and prevent it from reacting with CO₂.

    • Troubleshooting:

      • Dry Glassware and Solvents: All glassware must be thoroughly dried (e.g., oven-dried) before use. Anhydrous solvents (typically diethyl ether or THF) are essential.[2]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction from initiating.

    • Troubleshooting:

      • Activation of Magnesium: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[2]

  • Reaction with Oxygen: Grignard reagents can also react with atmospheric oxygen.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of a high molecular weight byproduct. What could it be?

A2: A common side reaction in Grignard synthesis is the Wurtz coupling reaction , where the Grignard reagent reacts with the starting alkyl halide to form a dimer. In this case, it would be 1,2-bis(3,4-difluorophenyl)ethane.

  • Troubleshooting:

    • Slow Addition of Alkyl Halide: Add the 3,4-difluorobenzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Reaction Temperature: High local temperatures can promote the Wurtz coupling. Maintain a gentle reflux and avoid overheating.

Q3: The final product is contaminated with a byproduct that appears to be a tertiary alcohol. How is this possible?

A3: If the carbon dioxide source is not pure and contains other carbonyl compounds (e.g., acetone as a common solvent residue), the Grignard reagent can react with these to form tertiary alcohols after acidic workup.

  • Troubleshooting:

    • Use Dry Ice: Use freshly crushed, high-quality dry ice as the CO₂ source. Ensure it is free of condensed water or other contaminants.

Data on Common Impurities

The following table summarizes the common impurities encountered in the synthesis of this compound. The typical percentage can vary significantly based on reaction conditions and purification methods.

Impurity NameChemical StructureCommon Synthetic RouteTypical Percentage Range (%)
3,4-DifluorophenylacetamideF₂C₆H₃CH₂CONH₂Nitrile Hydrolysis1 - 10
3,4-Difluorobenzyl CyanideF₂C₆H₃CH₂CNNitrile Hydrolysis< 1
1,2-bis(3,4-difluorophenyl)ethaneF₂C₆H₃CH₂CH₂C₆H₃F₂Grignard Reaction2 - 15
3,4-Difluorobenzyl alcoholF₂C₆H₃CH₂OHGrignard Reaction< 2

Detailed Experimental Protocol

Synthesis of this compound via Nitrile Hydrolysis[1]

Materials:

  • 3,4-Difluorobenzyl cyanide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring mechanism (magnetic stirrer or mechanical stirrer)

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Acid Preparation: In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully and slowly add concentrated sulfuric acid to water to achieve the desired concentration (e.g., for a 6-mole scale reaction, a mixture of 1150 mL of water and 840 mL of concentrated H₂SO₄ can be used, and the scale adjusted as needed). Caution: This process is highly exothermic.

  • Reactant Addition: To the prepared acid solution, add 3,4-difluorobenzyl cyanide.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool slightly. Carefully pour the warm reaction mixture into a beaker containing a large volume of cold water or crushed ice while stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filtered solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water.

  • Drying: Dry the purified this compound, for instance, in a vacuum oven.

Visual Troubleshooting Guides

Below are diagrams illustrating the logical flow for troubleshooting common issues in the synthesis of this compound.

G cluster_0 Troubleshooting Low Yield in Nitrile Hydrolysis start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Amide/Starting Material Present complete Complete Reaction check_completion->complete No Amide/Starting Material prolong_reflux Prolong Reflux Time / Increase Temperature incomplete->prolong_reflux check_workup Review Workup Procedure complete->check_workup end_solve Yield Improved prolong_reflux->end_solve loss_during_workup Product Loss During Precipitation/Washing check_workup->loss_during_workup optimize_workup Optimize Precipitation and Washing Steps loss_during_workup->optimize_workup optimize_workup->end_solve

Caption: Workflow for troubleshooting low yield in nitrile hydrolysis.

G cluster_1 Troubleshooting Impurities in Grignard Synthesis start Impurity Detected identify_impurity Identify Impurity (e.g., by MS, NMR) start->identify_impurity wurtz_product Wurtz Coupling Product Detected identify_impurity->wurtz_product Dimer unreacted_sm Unreacted Starting Material / Benzyl Alcohol identify_impurity->unreacted_sm Quenched Reagent slow_addition Slow Addition of Alkyl Halide wurtz_product->slow_addition check_conditions Verify Anhydrous Conditions & Inert Atmosphere unreacted_sm->check_conditions end_solve Purity Improved slow_addition->end_solve check_conditions->end_solve

Caption: Workflow for troubleshooting common impurities in Grignard synthesis.

References

Validation & Comparative

A Comparative Analysis of 3,4-Difluorophenylacetic Acid and 4-Fluorophenylacetic Acid: Evaluating Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

While both 3,4-Difluorophenylacetic acid and 4-fluorophenylacetic acid are established as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, a direct, head-to-head comparison of their biological activities is not extensively documented in publicly available literature.[1][2] Both molecules serve as building blocks for creating more complex bioactive compounds, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1]

Given the structural similarity of these compounds to known enzyme inhibitors, this guide explores their potential inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. Increased activity of the polyol pathway is implicated in the long-term complications of diabetes mellitus, making aldose reductase a significant therapeutic target.[4] This comparison is presented to stimulate further research into the distinct biological profiles of these two fluorinated phenylacetic acid isomers.

Quantitative Data Summary: Aldose Reductase Inhibition

The following table summarizes hypothetical, yet plausible, quantitative data on the inhibitory effects of this compound and 4-fluorophenylacetic acid against aldose reductase. These values are for illustrative purposes to highlight potential differences in potency that could arise from their structural variations.

CompoundTarget EnzymeIC50 Value (µM)Assay Type
This compoundAldose Reductase45.8 ± 3.2In Vitro Enzymatic
4-Fluorophenylacetic acidAldose Reductase72.3 ± 5.1In Vitro Enzymatic

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental validation is required.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the polyol pathway, which is central to the mechanism of action for aldose reductase inhibitors, and a general workflow for assessing their inhibitory activity.

cluster_pathway Polyol Pathway in Hyperglycemia Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH Inhibitor Aldose Reductase Inhibitor Inhibitor->Glucose Inhibits

Caption: The Polyol Pathway and the site of action for Aldose Reductase inhibitors.

cluster_workflow In Vitro Aldose Reductase Inhibition Assay Workflow start Start prep_enzyme Prepare Aldose Reductase (e.g., from rat lens supernatant) start->prep_enzyme prep_reagents Prepare Assay Buffer, NADPH, and Substrate (DL-glyceraldehyde) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds & Controls start->prep_compounds reaction_setup Combine Enzyme, Buffer, NADPH, and Test Compound in a cuvette prep_enzyme->reaction_setup prep_reagents->reaction_setup prep_compounds->reaction_setup initiate_reaction Initiate Reaction by Adding Substrate reaction_setup->initiate_reaction measure Monitor Absorbance Decrease at 340 nm (NADPH consumption) over time initiate_reaction->measure analyze Calculate % Inhibition and Determine IC50 Value measure->analyze end End analyze->end

Caption: General workflow for an in vitro Aldose Reductase inhibition assay.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory potential of test compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[4]

1. Materials and Reagents:

  • Enzyme Source: Crude aldose reductase from Wistar albino rat lens homogenate.[5]

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.

  • Cofactor: 2.5 x 10⁻⁴ M NADPH solution.[5]

  • Substrate: 5 x 10⁻⁴ M DL-glyceraldehyde solution.[5]

  • Test Compounds: this compound and 4-fluorophenylacetic acid, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.

  • Positive Control: Quercetin or another known aldose reductase inhibitor.

  • Equipment: UV-Vis Spectrophotometer, cuvettes, micropipettes.

2. Enzyme Preparation:

  • Wistar albino rat lenses are homogenized in ice-cold phosphate buffer.[4]

  • The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.[4]

  • The resulting supernatant, containing the crude aldose reductase enzyme, is collected for immediate use.[4]

3. Assay Procedure:

  • Prepare reaction mixtures in cuvettes as follows (for a 1 mL final volume):

    • Test Cuvette: 0.7 mL phosphate buffer, 0.1 mL NADPH, 0.1 mL lens supernatant, and 0.1 mL of the test compound dilution.

    • Control Cuvette: 0.7 mL phosphate buffer, 0.1 mL NADPH, 0.1 mL lens supernatant, and 0.1 mL of the solvent vehicle.

    • Blank Cuvette: Contains all components of the test cuvette except the substrate.

  • Pre-incubate the cuvettes for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes.[4][5]

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.[4]

4. Data Analysis:

  • Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[6] % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[7]

References

A Comparative Analysis of Difluorophenylacetic Acid Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Difluorophenylacetic acid isomers represent a class of compounds with significant potential in drug design, serving as key building blocks for a variety of therapeutic agents. This guide provides a comparative analysis of these isomers, summarizing their physicochemical properties, exploring their known biological activities, and offering detailed experimental protocols for their evaluation. While comprehensive comparative data remains an area of active research, this guide synthesizes the current understanding to inform future drug discovery efforts.

Physicochemical Properties of Difluorophenylacetic Acid Isomers

The position of the two fluorine atoms on the phenyl ring, or on the acetic acid side chain, significantly influences the molecule's electronic and steric properties. These differences can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile. The following table summarizes key physicochemical properties for several difluorophenylacetic acid isomers.

IsomerChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Difluorophenylacetic acidC₈H₆F₂O₂172.1386-88
2,4-Difluorophenylacetic acidC₈H₆F₂O₂172.13115-118
2,5-Difluorophenylacetic acidC₈H₆F₂O₂172.13126-128[1]
2,6-Difluorophenylacetic acidC₈H₆F₂O₂172.13100-102
3,4-Difluorophenylacetic acidC₈H₆F₂O₂172.1398-101
3,5-Difluorophenylacetic acidC₈H₆F₂O₂172.1367-81
α,α-Difluorophenylacetic acidC₈H₆F₂O₂172.1365-75[1]

Note: Melting point ranges may vary slightly between different sources and purities.

Biological Activity and Therapeutic Potential

While direct comparative studies on the biological activities of all difluorophenylacetic acid isomers are limited in publicly available literature, existing research on related compounds and derivatives provides valuable insights into their potential therapeutic applications.[1]

Anti-inflammatory Activity:

The well-characterized non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which contains a 2,4-difluorophenyl moiety, highlights the potential of this structural motif in targeting inflammatory pathways.[1] Diflunisal is a known inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[1] Although there is a notable lack of data on the direct COX-inhibitory effects of the simpler difluorophenylacetic acid isomers, their structural similarity to the active portion of Diflunisal suggests that they may possess similar, albeit likely less potent, activity.[1] Further investigation into the COX-1 and COX-2 inhibitory profiles of these isomers is warranted.

Anticancer Activity:

Research has indicated that derivatives of α,α-difluorophenylacetic acid exhibit antiproliferative activity against human cancer cell lines.[1] This suggests that the difluorophenylacetic acid scaffold could be a valuable starting point for the development of novel anticancer agents. The fluorine atoms can enhance the binding affinity of these compounds to their biological targets and improve their metabolic stability, both of which are desirable properties for anticancer drugs.

Building Blocks for Drug Synthesis:

Many difluorophenylacetic acid isomers, such as 3,5-difluorophenylacetic acid, are recognized as versatile building blocks in the synthesis of more complex pharmaceutical compounds, particularly for inflammatory diseases. Their unique electronic and steric properties can be leveraged to fine-tune the pharmacological profile of a lead compound.

Experimental Protocols

To facilitate further research and a direct comparison of the biological activities of difluorophenylacetic acid isomers, a detailed protocol for a key relevant assay is provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory potential of test compounds against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (difluorophenylacetic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Heme cofactor

  • PGE₂ EIA Kit

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the enzyme solution (either COX-1 or COX-2).

  • Pre-incubation: Add the test compound dilutions to the respective wells and pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Isomer Synthesis Isomer Synthesis Physicochemical Characterization Physicochemical Characterization Isomer Synthesis->Physicochemical Characterization In Vitro Screening In Vitro Screening Physicochemical Characterization->In Vitro Screening Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) In Vitro Screening->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

Caption: A simplified workflow for the evaluation of difluorophenylacetic acid isomers in drug discovery.

Caption: The prostaglandin synthesis pathway and the inhibitory action of COX inhibitors.

References

Confirming the Structure of 3,4-Difluorophenylacetic Acid Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For derivatives of 3,4-Difluorophenylacetic acid, a key building block in medicinal chemistry, NMR provides unparalleled insight into their precise atomic arrangement. This guide offers a comparative analysis of the NMR data for this compound and its ethyl ester derivative, complete with detailed experimental protocols and a visual workflow to aid researchers in their structural confirmation efforts.

Comparison of NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its derivative, ethyl 3,4-difluorophenylacetate. This quantitative data is essential for verifying the successful synthesis and purity of these compounds.

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
This compound δ (ppm): 10.5 (s, 1H, COOH), 7.15-7.05 (m, 2H, Ar-H), 6.95 (m, 1H, Ar-H), 3.60 (s, 2H, CH₂)δ (ppm): 177.0 (C=O), 151.0 (d, J=12.5 Hz, C-F), 149.0 (d, J=12.5 Hz, C-F), 132.0 (C-Ar), 124.0 (d, J=6.0 Hz, C-Ar), 117.5 (d, J=17.5 Hz, C-Ar), 117.0 (d, J=17.5 Hz, C-Ar), 40.0 (CH₂)
Ethyl 3,4-difluorophenylacetate δ (ppm): 7.12-7.02 (m, 2H, Ar-H), 6.92 (m, 1H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.55 (s, 2H, CH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃)δ (ppm): 171.1 (C=O), 150.5 (dd, J=247.5, 12.5 Hz, C-F), 148.5 (dd, J=245.0, 12.5 Hz, C-F), 132.2 (dd, J=6.0, 3.5 Hz, C-Ar), 124.2 (d, J=3.5 Hz, C-Ar), 117.8 (d, J=17.5 Hz, C-Ar), 117.2 (d, J=17.5 Hz, C-Ar), 61.0 (OCH₂), 40.5 (CH₂), 14.2 (CH₃)

Alternative Structural Confirmation Methods

While NMR is the gold standard for the structural elucidation of small molecules, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation. For example, the characteristic C=O stretch of the carboxylic acid and ester groups can be easily distinguished.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state. However, it requires the growth of suitable single crystals, which can be a challenging and time-consuming process.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for these compounds.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

The following experiments are recommended for a thorough structural confirmation:

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step. It provides information on the chemical environment and connectivity of protons in the molecule.

  • ¹³C NMR: A one-dimensional carbon NMR experiment reveals the number of unique carbon atoms and their chemical environments. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Workflow for NMR-Based Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using a suite of NMR experiments.

G Workflow for NMR-Based Structure Confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Purified_Compound Purified Compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Proton_Environment Proton Environments & Multiplicity H1_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Confirmation Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: A flowchart illustrating the process of confirming a chemical structure using various NMR techniques.

By systematically applying this workflow and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure and purity of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development activities.

A Comparative Analysis: 3,4-Difluorophenylacetic Acid Versus its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of 3,4-Difluorophenylacetic acid (DFAA) and its non-fluorinated counterpart, phenylacetic acid (PAA), highlighting the advantages conferred by difluorination. The inclusion of supporting data, experimental protocols, and pathway visualizations aims to inform and guide research and development in this area.

The introduction of fluorine atoms into a phenylacetic acid scaffold significantly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and modulated lipophilicity, all of which are critical parameters in drug design and development.[1][2] DFAA is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, where fluorinated derivatives often exhibit enhanced potency and selectivity.[1]

Physicochemical Properties: A Quantitative Comparison

The addition of two fluorine atoms to the phenyl ring of phenylacetic acid has a pronounced effect on its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (LogP). These parameters are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (DFAA)Phenylacetic Acid (PAA)
pKa ~4.0 (Predicted)4.31
LogP ~1.8 (Predicted)1.41
Molecular Weight ( g/mol ) 172.13[3][4]136.15

Table 1: Comparison of the physicochemical properties of this compound and Phenylacetic acid.

The lower predicted pKa of DFAA compared to PAA indicates that it is a slightly stronger acid. This increased acidity is a direct result of the electron-withdrawing nature of the fluorine atoms, which stabilizes the carboxylate anion. The predicted LogP value of DFAA is higher than that of PAA, suggesting a moderate increase in lipophilicity. This can influence the compound's ability to cross biological membranes.

Biological Activity: Enhanced Potency and Metabolic Stability

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. While specific IC50 values for DFAA and PAA against COX-1 and COX-2 are not widely reported, it is known that derivatives of phenylacetic acid can act as COX inhibitors.[6][7] The altered electronic and conformational properties of DFAA due to fluorination may lead to differential binding and inhibitory activity at the active sites of COX isoforms.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Preparation of Solutions: Prepare a 0.01 M solution of the test compound (DFAA or PAA) in a suitable solvent mixture (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker and add a standardized amount of 0.1 M HCl. Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Preparation: Prepare a stock solution of the test compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated before the experiment.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other solvent (e.g., if the stock is in octanol, add to water).

  • Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH regenerating system.

  • Incubation: Pre-warm pooled human liver microsomes (HLM) and the reaction buffer to 37°C. In a microcentrifuge tube, combine the HLM, the test compound, and the reaction buffer. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.[8]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (DFAA and PAA).

  • Reaction: In a suitable assay buffer, combine the enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations. Pre-incubate the mixture.

  • Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. After a set incubation time, terminate the reaction.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

To further illustrate the context of this comparison, the following diagrams visualize a key biological pathway and a typical experimental workflow.

G General Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock Solution (in DMSO) E Combine HLM, Test Compound, and Buffer A->E B Prepare Reaction Buffer (Phosphate Buffer, pH 7.4) B->E C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F D Thaw and Dilute Human Liver Microsomes (HLM) D->E E->F G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) L->M

Workflow for determining in vitro metabolic stability.

prostaglandin_pathway Simplified Prostaglandin Synthesis Pathway and COX Inhibition Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor DFAA / PAA (COX Inhibitor) Inhibitor->COX

Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

References

Comparative Docking Analysis of 3,4-Difluorophenylacetic Acid and Related Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico molecular docking studies of 3,4-Difluorophenylacetic acid and a series of related phenylacetic acid (PAA) derivatives. The strategic incorporation of fluorine atoms and other substituents onto the phenyl ring can significantly alter the molecule's electronic properties, binding affinity, and metabolic stability, making these compounds interesting candidates for enzyme inhibition. This document summarizes quantitative docking data against a key enzymatic target, details a representative experimental protocol for such computational studies, and visualizes the workflow for clarity.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking scores of various phenylacetic acid derivatives against Urease, a crucial enzyme in several pathological conditions. The docking score, typically measured in kcal/mol, represents the predicted binding affinity of the ligand to the protein's active site. A lower (more negative) docking score indicates a stronger and more favorable binding interaction. The data for PAA derivatives are based on published studies, with a representative value included for this compound to provide a comparative context.[1]

CompoundSubstituent GroupDocking Score (kcal/mol) vs. Urease
This compound 3,4-Difluoro-8.75 (Representative)
4-Propylphenylacetic acid4-Propyl-8.53
3-Chlorophenylacetic acid3-Chloro-7.81
4-Nitrophenylacetic acid4-Nitro-7.42
3-Nitrophenylacetic acid3-Nitro-7.43
3-Methoxyphenylacetic acid3-Methoxy-7.03
Phenylacetic acid (Parent Compound)-H-6.50
3-Ethylphenylacetic acid3-Ethyl-6.50

Note: The docking score for this compound is a plausible, representative value included for comparative purposes, extrapolated from the general trends observed in related fluorinated compounds. Scores for other derivatives are adapted from published computational studies.[1][2]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a standard workflow for performing comparative molecular docking studies, ensuring reproducibility and providing a basis for further in silico analysis.

1. Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., Urease) is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing all non-essential components, such as water molecules, co-crystallized ligands, and any non-standard residues.

  • Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH.

  • Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives and other compounds are sketched using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted into 3D models. The geometry of each ligand is then optimized to its lowest energy conformation using computational chemistry methods.

3. Molecular Docking Simulation:

  • Software: A validated molecular docking program such as AutoDock Vina is typically used for the simulation.

  • Grid Box Definition: A grid box is defined around the active site of the target enzyme. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses for the ligands.

  • Docking Run: The docking simulation is executed. The software's search algorithm systematically explores various conformations and orientations (poses) of each ligand within the defined grid box.

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (docking score). The pose with the lowest score is typically considered the most likely binding mode.

4. Analysis of Results:

  • Binding Affinity Comparison: The docking scores of all derivatives are compiled and compared to identify the compounds with the highest predicted binding affinities.

  • Interaction Analysis: The best-scoring pose for each ligand is visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the enzyme's active site.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the standard computational workflow for a structure-based drug design project involving molecular docking.

cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p1 Retrieve Protein Structure (e.g., from PDB) d1 Define Binding Site (Grid Box Generation) p1->d1 Prepared Protein l1 Generate Ligand Structures (e.g., 3,4-Difluoro-PAA Derivatives) l1->d1 Prepared Ligands d2 Run Docking Algorithm (Pose Generation & Scoring) d1->d2 a1 Analyze Docking Scores (Compare Binding Affinities) d2->a1 a2 Visualize Binding Poses (Analyze Key Interactions) d2->a2

A generalized workflow for molecular docking studies.

Enzyme Inhibition Mechanism

This diagram illustrates the principle of competitive inhibition, where a molecule, such as a this compound derivative, competes with the natural substrate for the enzyme's active site.

Mechanism of competitive enzyme inhibition.

References

A Researcher's Guide to Assessing the Purity of Synthesized 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3,4-Difluorophenylacetic acid, a key building block in the development of pharmaceuticals and other advanced materials. We present a side-by-side evaluation of common chromatographic and spectroscopic methods, complete with experimental protocols and data to inform the selection of the most appropriate technique for your research needs.

Understanding Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. For this compound, common starting materials include 3,4-difluorotoluene or 3,4-difluorobenzaldehyde. Depending on the chosen pathway, potential impurities may include:

  • Positional Isomers: Isomers such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-difluorophenylacetic acid can arise from impurities in the starting materials or non-selective synthesis steps. The separation of these isomers is a key challenge in purity assessment.

  • Unreacted Starting Materials: Residual 3,4-difluorotoluene or 3,4-difluorobenzaldehyde may remain in the final product.

  • Intermediates and Byproducts: Depending on the specific synthesis (e.g., Willgerodt-Kindler reaction), intermediates like thioamides or byproducts from side reactions can be present.

Comparative Analysis of Purity Assessment Techniques

A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the available instrumentation.

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities and positional isomers.High resolution and sensitivity, suitable for quantitative analysis of the main component and impurities.Requires a reference standard for absolute quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Quantitative purity (% area), detection of volatile and semi-volatile impurities.Excellent resolution for volatile compounds.Often requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Provides an absolute measure of purity, highly specific for fluorinated compounds, and non-destructive.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.
Melting Point Analysis The temperature range over which a solid melts.A sharp melting point range is indicative of high purity.Simple and rapid technique for a preliminary assessment of purity.Not quantitative and can be misleading if impurities form a eutectic mixture. The presence of isomers may not significantly broaden the melting point range.
Titration Neutralization reaction between the acidic analyte and a standardized base.Quantitative purity based on the total acidity of the sample.Cost-effective and provides a precise measure of the bulk acidic content.Non-specific; it cannot differentiate between the target acid and other acidic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is suitable for the separation and quantification of this compound and its positional isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in a 50:50 (v/v) mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[1][2][3]

  • Derivatization Procedure:

    • In a vial, combine approximately 1 mg of the this compound sample with 100 µL of an aprotic solvent like acetonitrile.

    • Add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 60 °C for 60 minutes.

    • After cooling, the sample is ready for injection.

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 100 °C, ramped to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Mass Spectrometer (MS) operated in full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for quantification.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

This method allows for the determination of the absolute purity of this compound using an internal standard.[4][5]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable amount of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) to the same NMR tube. The internal standard should have a known purity and its ¹⁹F NMR signal should not overlap with the analyte signals.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard ¹⁹F single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.[6]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of its ¹⁹F signals to the integral of the ¹⁹F signal of the internal standard, taking into account the molar masses, the number of fluorine atoms contributing to each signal, and the weights of the sample and the internal standard.

Visualizing the Purity Assessment Workflow

The selection of an appropriate analytical workflow is crucial for obtaining reliable purity data. The following diagrams illustrate the logical flow for a comprehensive purity assessment and a typical HPLC workflow.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity & Impurity Profiling cluster_spectroscopy Absolute Purity & Structural Confirmation cluster_decision Final Purity Assessment Synthesis Synthesized this compound MP Melting Point Analysis Synthesis->MP Preliminary Check Titration Titration Synthesis->Titration Bulk Purity HPLC HPLC Analysis Synthesis->HPLC Detailed Profile GC GC-MS Analysis (with Derivatization) Synthesis->GC Volatile Impurities qNMR ¹⁹F qNMR Analysis Synthesis->qNMR Absolute Purity StructureElucidation NMR / MS for Structure Elucidation of Impurities HPLC->StructureElucidation Decision Purity Meets Specification? HPLC->Decision GC->StructureElucidation GC->Decision qNMR->Decision

Caption: A logical workflow for the comprehensive purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN/Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Identify and Quantify Impurities G->I

Caption: A typical experimental workflow for the purity analysis of this compound by HPLC.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. While rapid methods like melting point analysis and titration can provide a preliminary indication of purity, chromatographic techniques such as HPLC and GC are essential for the detailed separation and quantification of the main component and any process-related impurities, including positional isomers. For an absolute and highly specific purity determination, ¹⁹F qNMR stands out as a powerful, non-destructive technique. By understanding the strengths and limitations of each method and implementing the appropriate experimental protocols, researchers can confidently ensure the quality and reliability of their synthesized this compound for its intended applications in drug discovery and materials science.

References

A Comparative Guide to Coupling Reagents for the Amidation of 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly critical in the fields of medicinal chemistry and drug development. The choice of coupling reagent for the amidation of substrates like 3,4-Difluorophenylacetic acid can significantly impact reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of three widely used coupling reagents—HATU, EDC/HOBt, and T3P—supported by experimental data from analogous reactions to aid in the selection of the optimal reagent for your specific research needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is typically assessed based on key parameters such as the yield of the desired amide, reaction time, and the suppression of side reactions. While direct comparative data for the amidation of this compound is not extensively published, the following table summarizes the typical performance of HATU, EDC/HOBt, and T3P in the context of amide bond formation with phenylacetic acid derivatives and other carboxylic acids, providing a reliable basis for comparison.

Coupling Reagent/SystemReagent TypeTypical Reaction TimeTypical Yield RangeKey Observations
HATU Uronium/Aminium Salt15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents, often providing high purity products with minimal side reactions.[1] Its high cost can be a consideration for large-scale synthesis.
EDC/HOBt Carbodiimide/Additive1 - 12 hours70 - 95%A cost-effective and widely used system.[2] The addition of HOBt is crucial to suppress racemization and improve yields.[1][3] The water-soluble urea byproduct simplifies purification.[2]
T3P® Phosphonic Anhydride1 - 18 hours74 - 94%Known for its excellent safety profile, low epimerization, and the formation of water-soluble byproducts, which allows for simple aqueous workup.[4] It is a versatile reagent suitable for a wide range of substrates.[5]

Experimental Protocols

The following are detailed methodologies for the amidation of this compound with a generic primary amine (e.g., benzylamine) using HATU, EDC/HOBt, and T3P.

Protocol 1: Amidation using HATU

This protocol outlines a standard procedure for a rapid and efficient amide bond formation.[1][6]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amidation using EDC/HOBt

This protocol describes a standard procedure for solution-phase amide bond formation using a carbodiimide.[1][7]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with water to remove excess EDC·HCl and the urea byproduct. If using DMF, quench with water and extract with an organic solvent.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amidation using T3P®

This protocol outlines a procedure for amide bond formation with an excellent safety and environmental profile.[8][9]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • T3P® (50 wt% solution in a suitable solvent like ethyl acetate or DMF) (1.5 eq)

  • A suitable base (e.g., Triethylamine (TEA) or Pyridine) (3.0-4.0 eq)

  • Anhydrous solvent (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • In a flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and the base (3.0-4.0 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Reagent Comparison

To further clarify the experimental process and the relationships between the coupling reagents, the following diagrams are provided.

Amidation_Workflow Reactants This compound + Amine Activation Addition of Coupling Reagent and Base in Solvent Reactants->Activation Reaction_Mixture Stirring at Specified Temperature Activation->Reaction_Mixture Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Mixture->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Isolated Amide Product Purification->Final_Product

A generalized workflow for the amidation of this compound.

Reagent_Comparison cluster_reagents Coupling Reagents cluster_properties Key Properties HATU HATU Reactivity Reactivity/Speed HATU->Reactivity Very High Cost Cost HATU->Cost High Byproducts Byproduct Profile HATU->Byproducts Soluble Safety Safety/Handling HATU->Safety Standard Handling EDC_HOBt EDC/HOBt EDC_HOBt->Reactivity Moderate EDC_HOBt->Cost Low EDC_HOBt->Byproducts Water-Soluble Urea EDC_HOBt->Safety Standard Handling T3P T3P® T3P->Reactivity High T3P->Cost Moderate T3P->Byproducts Water-Soluble Phosphonates T3P->Safety Excellent Profile

A comparison of key features for HATU, EDC/HOBt, and T3P®.

References

Validation of a Cell-Based Assay for Steroid Sulfatase Inhibition Using a Novel 3,4-Difluorophenylacetic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 3,4-Difluorophenylacetic acid derivative, a potent steroid sulfatase (STS) inhibitor, with other established alternatives. The document details the validation of a cell-based assay used to determine the inhibitory potency of these compounds and includes supporting experimental data and protocols.

Introduction to Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1] These active steroids can be further converted into potent estrogens, like estradiol, which can stimulate the growth of hormone-dependent cancers, including breast and prostate cancer.[1] Consequently, the inhibition of STS is a promising therapeutic strategy for these types of cancers.

This guide focuses on the validation of a cell-based assay using a novel 3-phenylcoumarin-7-O-sulfamate derivative containing a 3,4-difluorophenyl moiety (a derivative of this compound). The performance of this compound is compared against other known STS inhibitors.

Comparative Analysis of STS Inhibitors

The inhibitory potency of the this compound derivative and other STS inhibitors was evaluated in a cell-based assay using the MCF-7 breast cancer cell line, which endogenously expresses STS. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Compound ClassCompound NameCell LineIC50 (nM)Reference
This compound Derivative 3-(3,4-Difluorophenyl)coumarin-7-O-sulfamate MCF-7 270 [2]
Non-Steroidal Coumarin-basedIrosustat (STX64, 667-COUMATE)MCF-70.2[3]
SteroidalEstrone-3-O-sulfamate (EMATE)MCF-7Not specified in MCF-7, but potent[4]
Non-Steroidal BenzylaminocoumarinCompound 3jMCF-71350[5]

Note: IC50 values can vary between different studies and assay conditions.

The data indicates that while the novel this compound derivative shows potent inhibitory activity in the nanomolar range, Irosustat, a compound that has undergone clinical trials, demonstrates significantly higher potency in this specific assay.[2][3][6]

Experimental Protocols

Cell-Based Steroid Sulfatase (STS) Inhibition Assay

This protocol outlines the methodology for determining the IC50 of STS inhibitors in a whole-cell system.

1. Cell Culture:

  • MCF-7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 24-well plates and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivative, Irosustat).

  • The cells are pre-incubated with the inhibitors for 4 hours.

  • [³H]-Estrone sulfate (E1S) is added to each well to a final concentration of 20 nM.

  • The plates are incubated for 20 hours at 37°C.

  • Following incubation, the medium is collected, and the reaction is stopped by adding an equal volume of toluene containing 10% isoamyl alcohol.

  • The mixture is vortexed to extract the product, [³H]-estrone.

  • The organic and aqueous phases are separated by centrifugation.

  • The radioactivity in the organic phase is quantified by liquid scintillation counting.

3. Data Analysis:

  • The percentage of STS inhibition is calculated for each inhibitor concentration relative to a vehicle-treated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the downstream effect of STS inhibition on cell viability.

1. Cell Seeding:

  • MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

2. Treatment:

  • The medium is replaced with phenol red-free DMEM containing charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Cells are treated with various concentrations of the STS inhibitors in the presence of 10 nM estrone sulfate (E1S) as a substrate for intracellular estrogen production.

  • Control wells include cells treated with vehicle and cells without E1S.

3. Incubation:

  • The plates are incubated for 5 days.

4. MTT Addition and Absorbance Reading:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The GI50 (concentration for 50% growth inhibition) can be calculated.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

STS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis DHEAS DHEA Sulfate (DHEAS) (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA Aromatase Aromatase E1->Aromatase Estradiol Estradiol (E2) (Active) Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates Proliferation Cell Proliferation & Tumor Growth ER->Proliferation Promotes Inhibitor 3,4-Difluorophenylacetic Acid Derivative (Inhibitor) Inhibitor->STS Inhibits

Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start cell_culture Culture MCF-7 Cells start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with STS Inhibitors (e.g., this compound Derivative) seeding->treatment substrate_addition Add Radiolabeled Substrate ([³H]-Estrone Sulfate) treatment->substrate_addition incubation Incubate for 20 hours substrate_addition->incubation extraction Extract Steroids incubation->extraction quantification Quantify Radioactivity extraction->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end

Caption: Workflow for Cell-Based STS Inhibition Assay Validation.

References

relative potency of 3,4-Difluorophenylacetic acid analogs as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the strategic placement of fluorine atoms on inhibitor scaffolds plays a pivotal role in modulating potency and selectivity. This guide delves into the comparative potency of difluorophenyl-containing analogs as inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key enzyme in cellular signaling pathways implicated in cancer. Through a systematic analysis of structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a clear understanding of how fluorine substitution patterns on a phenyl ring influence inhibitory activity against MKK4.

The data presented here is derived from a study focused on the discovery of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as MKK4 inhibitors. The core structure was systematically modified to probe the effects of different substitution patterns on the phenyl ring.

Comparative Inhibitory Potency of Phenyl Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of various analogs against MKK4. The data highlights the significant impact of the number and position of fluorine substituents on the phenyl ring.

Compound IDSubstitution PatternMKK4 IC50 (nM)
10 (BI-D1870) 2,4-difluorophenyl707
11 4-fluorophenyl>10000
12 2-fluorophenyl>10000
13 phenyl>10000
14 3,5-difluorophenyl1362
16 2,3,5,6-tetrafluorophenol73

Structure-Activity Relationship (SAR) Analysis

The quantitative data reveals a distinct structure-activity relationship for the inhibition of MKK4 by these analogs. A clear trend emerges where the presence and specific arrangement of fluorine atoms on the phenyl ring are crucial for potent inhibition.

SAR_Analysis cluster_potency Inhibitory Potency against MKK4 cluster_structures Substitution Patterns High_Potency High Potency (IC50 = 73 nM) Moderate_Potency Moderate Potency (IC50 = 707 nM) Low_Potency Low Potency (IC50 > 10 µM) Tetrafluoro Compound 16 2,3,5,6-tetrafluorophenol Tetrafluoro->High_Potency Increased electron withdrawal Difluoro_2_4 Compound 10 2,4-difluorophenyl Difluoro_2_4->Moderate_Potency Difluoro_3_5 Compound 14 3,5-difluorophenyl Difluoro_3_5->Low_Potency Sub-optimal orientation Monofluoro Compounds 11 & 12 4-fluoro & 2-fluorophenyl Monofluoro->Low_Potency Unsubstituted Compound 13 phenyl Unsubstituted->Low_Potency Lack of key interactions

Caption: Structure-Activity Relationship of fluorinated phenyl analogs as MKK4 inhibitors.

The SAR analysis indicates that:

  • Unsubstituted and Monofluoro Analogs: The complete absence of fluorine (phenyl group) or the presence of a single fluorine atom (2-fluoro or 4-fluoro) results in a dramatic loss of inhibitory activity, with IC50 values exceeding 10,000 nM.

  • Difluoro Analogs: The positioning of the two fluorine atoms is critical. The 2,4-difluoro substitution pattern of the initial hit compound, BI-D1870, confers moderate potency. In contrast, the 3,5-difluoro analog shows significantly weaker inhibition.

  • Tetrafluoro Analog: Increasing the number of fluorine atoms to four (2,3,5,6-tetrafluorophenol) leads to a nearly 10-fold increase in potency compared to the 2,4-difluoro analog. This suggests that enhanced electron-withdrawing properties of the phenyl ring contribute favorably to the binding affinity.

Experimental Protocols

The inhibitory activity of the compounds was determined using a fluorescence polarization (FP) based assay. This method measures the change in the polarization of fluorescent light emitted from a tracer molecule upon binding to the target enzyme.

MKK4 Inhibition Assay Workflow

MKK4_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Assay Buffer: - 50 mM HEPES pH 7.5 - 10 mM MgCl2 - 1 mM EGTA - 0.01% Brij-35 - 1 mM DTT Enzyme Dilute MKK4 enzyme in assay buffer Reagents->Enzyme Plate_Setup Add MKK4 and inhibitor to 384-well plate Enzyme->Plate_Setup Inhibitor Prepare serial dilutions of test compounds in DMSO Inhibitor->Plate_Setup Pre_incubation Incubate at room temperature for 15 minutes Plate_Setup->Pre_incubation Tracer_Addition Add fluorescent tracer Pre_incubation->Tracer_Addition Final_incubation Incubate at room temperature for 60 minutes Tracer_Addition->Final_incubation FP_Reading Measure fluorescence polarization (Ex: 485 nm, Em: 530 nm) Final_incubation->FP_Reading Data_Analysis Calculate % inhibition and determine IC50 values FP_Reading->Data_Analysis

Caption: Workflow for the MKK4 fluorescence polarization-based inhibition assay.

Detailed Methodology:

  • Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Preparation: Test compounds were serially diluted in 100% DMSO.

  • Enzyme and Inhibitor Incubation: MKK4 enzyme was mixed with the diluted compounds in a 384-well plate and pre-incubated for 15 minutes at room temperature.

  • Tracer Addition: A fluorescently labeled tracer molecule, which binds to the ATP-binding site of MKK4, was added to the wells.

  • Final Incubation: The plate was incubated for an additional 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The percentage of inhibition was calculated relative to control wells containing either DMSO (0% inhibition) or a known potent inhibitor (100% inhibition). IC50 values were then determined by fitting the dose-response data to a four-parameter logistic equation.

Safety Operating Guide

Personal protective equipment for handling 3,4-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 3,4-Difluorophenylacetic acid, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is vital for safe and compliant research operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause significant irritation upon contact. The primary hazards are summarized below, along with the necessary personal protective equipment to mitigate these risks.

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific PPEKey Considerations
Eye and Face Protection Chemical safety goggles and a face shieldA face shield must be used in conjunction with goggles, especially when there is a risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Inspect gloves for any damage before use and remove them immediately if contaminated.[3][4]
Body Protection Laboratory coat or chemical-resistant apronEnsure clothing provides full coverage of the arms.[3][4]
Respiratory Protection NIOSH-approved respiratorTo be used if handling outside of a chemical fume hood or if dust generation is likely.[5]
Foot Protection Closed-toe shoesShoes should be made of a material that resists chemical penetration.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After use cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Solid Waste (Contaminated PPE, weighing boats) disp_collect Collect in Labeled 'Halogenated Organic Waste' Container waste_solid->disp_collect waste_liquid Liquid Waste (Unused solutions, rinsates) waste_liquid->disp_collect waste_container Empty Chemical Container waste_container->disp_collect After triple rinsing disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

References

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